2-(methoxymethyl)-4,5-dihydro-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-7-4-5-6-2-3-8-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMAWVQJYKISDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220627 | |
| Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70349-07-4 | |
| Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070349074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4,5-dihydro-2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the heterocyclic compound 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole. This document outlines a feasible synthetic pathway, provides a detailed experimental protocol, and presents predicted analytical data based on established chemical principles and spectroscopic data from analogous structures.
Introduction
2-Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] They serve as important intermediates in organic synthesis and are found as core structures in various biologically active natural products.[2] The substituent at the 2-position of the thiazoline ring significantly influences its chemical properties and potential applications. This guide focuses on the synthesis and characterization of a specific derivative, this compound, which incorporates a methoxymethyl group, a common motif in medicinal chemistry.
Proposed Synthesis Pathway
A robust and high-yielding method for the synthesis of 2-substituted-4,5-dihydro-1,3-thiazoles involves the condensation of a nitrile with cysteamine.[3][4] This approach is selected for the synthesis of this compound from methoxyacetonitrile and cysteamine hydrochloride. The reaction proceeds via the formation of a thioimidate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired thiazoline.
A general reaction scheme is presented below:
Reaction: Methoxyacetonitrile + Cysteamine Hydrochloride → this compound
Experimental Protocol
The following is a detailed experimental protocol for the proposed synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Methoxyacetonitrile | C₃H₅NO | 71.08 |
| Cysteamine Hydrochloride | C₂H₈ClNS | 113.61 |
| Sodium Hydroxide | NaOH | 40.00 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
3.2. Procedure
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cysteamine hydrochloride (1.14 g, 10 mmol) and methoxyacetonitrile (0.71 g, 10 mmol).
-
Add sodium hydroxide (0.40 g, 10 mmol) to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is diluted with water (20 mL) and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are the predicted characterization data based on analogous compounds.
4.1. Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₉NOS |
| Molecular Weight | 131.20 g/mol |
| Appearance | Colorless to pale yellow oil |
4.2. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the methoxy, methoxymethyl, and the two methylene groups of the thiazoline ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.30 | s | 2H | -CH₂-O- |
| ~ 4.15 | t | 2H | N-CH₂- |
| ~ 3.40 | s | 3H | -OCH₃ |
| ~ 3.25 | t | 2H | S-CH₂- |
4.3. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=N (C2) |
| ~ 70 | -CH₂-O- |
| ~ 60 | N-CH₂- (C4) |
| ~ 58 | -OCH₃ |
| ~ 35 | S-CH₂- (C5) |
4.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950-2850 | Medium | C-H stretch (alkane) |
| ~ 1650-1600 | Strong | C=N stretch (imine)[5][6] |
| ~ 1100 | Strong | C-O stretch (ether) |
4.5. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
| m/z | Interpretation |
| 131 | [M]⁺ (Molecular ion) |
| 100 | [M - OCH₃]⁺ |
| 86 | [M - CH₂OCH₃]⁺ |
Visualization of Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 3. A straightforward metal-free synthesis of 2-substituted thiazolines in air - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
Spectroscopic Profile of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole: A Technical Guide
Introduction
2-(methoxymethyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound belonging to the dihydrothiazole class. The thiazole ring and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. A thorough understanding of the spectroscopic characteristics of such molecules is crucial for their synthesis, identification, and structural elucidation in drug discovery and development pipelines. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related structures and known chemical shift and fragmentation patterns.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the methoxy, methylene (exocyclic), and the two methylene groups of the dihydrothiazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.3 - 3.5 | Singlet (s) | N/A |
| -CH₂-O- | 4.4 - 4.6 | Singlet (s) | N/A |
| N-CH₂- (C5-H₂) | 4.1 - 4.3 | Triplet (t) | 7-8 |
| S-CH₂- (C4-H₂) | 3.2 - 3.4 | Triplet (t) | 7-8 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data from analogous 2-substituted and 2-alkoxy-4,5-dihydro-1,3-thiazoles.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (C2) | 165 - 175 |
| -CH₂-O- | 70 - 75 |
| -OCH₃ | 55 - 60 |
| N-CH₂- (C5) | 60 - 65 |
| S-CH₂- (C4) | 30 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C=N Stretch | 1600 - 1650 | Medium |
| C-O Stretch (ether) | 1080 - 1150 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Assignment |
| [M]⁺ | Molecular Ion |
| [M - OCH₃]⁺ | Loss of a methoxy radical |
| [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical |
| Fragments from ring cleavage |
Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies for acquiring the spectroscopic data presented.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be recorded on a 300, 400, or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: A mass spectrum would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI) as the ionization source. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Physical and chemical properties of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole
A Note to the Reader: Extensive searches for the specific compound, 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, did not yield specific quantitative physical and chemical data, detailed experimental protocols, or associated biological pathways. This suggests that this particular derivative may not be extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the core chemical class to which it belongs: 2-substituted-4,5-dihydro-1,3-thiazoles , also known as 2-thiazolines . This document will provide a comprehensive overview of the general physical and chemical properties, synthesis, reactivity, and biological significance of this class of compounds, which is of considerable interest to researchers in medicinal chemistry and drug development.
Introduction to 2-Substituted-4,5-dihydro-1,3-thiazoles
The 4,5-dihydro-1,3-thiazole (or 2-thiazoline) ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This structural unit is a key component in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Their significance extends to their use as synthetic intermediates and as chiral ligands in asymmetric catalysis. The substituent at the 2-position significantly influences the physicochemical properties and biological activity of the molecule.
Physical and Chemical Properties
The physical properties of 2-substituted-4,5-dihydro-1,3-thiazoles vary depending on the nature of the substituent at the 2-position. Generally, they are liquids or low-melting solids. The presence of the sulfur and nitrogen atoms imparts a degree of polarity to the molecule.
Table 1: Physical Properties of Selected 2-Substituted-4,5-dihydro-1,3-thiazoles
| Substituent at C2 | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl | C₄H₇NS | 101.17 | 144-145 | 1.067 |
| Phenyl | C₉H₉NS | 163.24 | ~275 | Not available |
| Isopropyl | C₆H₁₁NS | 129.22 | 65-67 (at 15 mmHg) | Not available |
Note: The data presented is for representative compounds and serves as a general comparison. Actual values can vary based on experimental conditions.
Chemical Reactivity
The reactivity of the 2-thiazoline ring is characterized by the presence of a C=N double bond (imine functionality) and the nucleophilic sulfur atom. Key reactions include:
-
Reduction: The imine bond can be reduced to afford the corresponding thiazolidine (the fully saturated ring).
-
Oxidation: Oxidation can occur at the sulfur atom to form sulfoxides or sulfones, or the ring can be oxidized to the aromatic thiazole.
-
Hydrolysis: Under acidic conditions, the imine bond can be hydrolyzed to yield a β-amino thiol and a carboxylic acid (or its derivative corresponding to the C2 substituent).
-
Reactions at the C2-substituent: If the substituent at the 2-position contains reactive functional groups, these can undergo various chemical transformations.
-
Cycloaddition Reactions: The C=N bond can participate in cycloaddition reactions.
Experimental Protocols: General Synthesis of 2-Substituted-4,5-dihydro-1,3-thiazoles
Several general methods exist for the synthesis of the 2-thiazoline ring. The most common approaches involve the cyclization of β-amino thiols with various electrophilic partners.
From β-Amino Thiols and Nitriles (The Asinger Reaction and Related Methods)
This is a straightforward and widely used method for preparing 2-thiazolines.
-
Reaction: A β-amino thiol is condensed with a nitrile, often in the presence of an acid or base catalyst.
-
General Protocol:
-
The β-amino thiol (e.g., cysteamine) and the nitrile are dissolved in a suitable solvent (e.g., methanol, ethanol).
-
A catalytic amount of a strong base (e.g., sodium methoxide) or acid is added.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is purified by distillation or chromatography to yield the 2-substituted-4,5-dihydro-1,3-thiazole.
-
From β-Amino Thiols and Carboxylic Acids or Their Derivatives
Carboxylic acids, esters, or acid chlorides can also be used as the electrophilic partner.
-
Reaction: The condensation of a β-amino thiol with a carboxylic acid derivative. This often requires dehydrating agents or conversion of the carboxylic acid to a more reactive species.
-
General Protocol (from a carboxylic acid):
-
The β-amino thiol and the carboxylic acid are dissolved in an inert solvent (e.g., toluene).
-
A dehydrating agent (e.g., Dean-Stark apparatus with azeotropic removal of water, or coupling agents like DCC) is employed.
-
The mixture is heated to drive the cyclization.
-
Work-up and purification are performed as described previously.
-
From N-(β-hydroxyethyl)thioamides
This method involves the cyclodehydration of a thioamide precursor.
-
Reaction: An N-(β-hydroxyethyl)thioamide is treated with a dehydrating agent to induce ring closure.
-
General Protocol:
-
The N-(β-hydroxyethyl)thioamide is synthesized, typically from the corresponding amide using a thionating agent like Lawesson's reagent.
-
The thioamide is dissolved in a suitable solvent (e.g., dichloromethane, THF).
-
A cyclodehydrating agent (e.g., triflic anhydride, DAST) is added, often at low temperatures.
-
The reaction is quenched, and the product is isolated and purified.
-
Mandatory Visualizations
General Synthetic Workflow for 2-Substituted-4,5-dihydro-1,3-thiazoles
Caption: General workflow for the synthesis of 2-substituted-4,5-dihydro-1,3-thiazoles.
Biological Significance and Applications
Derivatives of 4,5-dihydro-1,3-thiazole are found in a variety of biologically active natural products and have been investigated for a range of therapeutic applications.
-
Anticancer Activity: Some thiazoline-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
-
Antibacterial and Antifungal Properties: The thiazoline scaffold is present in some natural antibiotics and synthetic derivatives have been explored for their antimicrobial properties.
-
Anti-inflammatory and Antioxidant Effects: Certain thiazoline derivatives have shown potential as anti-inflammatory and antioxidant agents.
-
Enzyme Inhibition: The thiazoline moiety can act as a pharmacophore that interacts with the active sites of various enzymes, leading to their inhibition. For example, some derivatives have been studied as inhibitors of acyl-ACP thioesterase.
Due to the lack of specific information on this compound, no specific signaling pathways involving this compound can be depicted. Research into the biological activities of novel thiazoline derivatives is an active area of investigation.
Spectroscopic Characterization
The structure of 2-substituted-4,5-dihydro-1,3-thiazoles is typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the dihydrothiazole ring typically appear as multiplets in the aliphatic region. The chemical shifts of the protons on the C2 substituent are also characteristic.
-
¹³C NMR: The carbon of the C=N bond is typically observed in the range of 160-180 ppm.
-
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the C=N stretching vibration is usually observed in the region of 1600-1670 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak can be observed, and fragmentation patterns can provide structural information, often involving cleavage of the substituent at the 2-position or ring fragmentation.
Conclusion
IUPAC name and CAS number for 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole
Disclaimer: Publicly available information, including a specific CAS number and detailed experimental data for 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, is limited. This guide provides the formal IUPAC name and discusses general methodologies for the synthesis and characterization of structurally related 2-substituted-4,5-dihydro-1,3-thiazoles (also known as 2-thiazolines), intended for a technical audience in research and development.
IUPAC Name and CAS Number
The unambiguous name for the compound according to IUPAC nomenclature is This compound .
A specific CAS Registry Number for this compound could not be located in the public databases searched. For reference, CAS numbers for closely related compounds are provided below.
| Compound Name | CAS Number | Notes |
| 2-(Methoxymethyl)-1,3-thiazole | 139130-53-3 | Aromatized (thiazole) analogue |
| 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole | 2519-93-9 | Analogue with a p-methoxyphenyl group[1] |
| 2-Methoxy-1,3-thiazole | 14542-13-3 | Isomer with methoxy group on the ring |
Quantitative Data
Specific quantitative data for this compound is not available in the public domain. The table below is provided as a template for the type of data relevant to researchers, should it become available.
| Property | Value |
| Molecular Formula | C₅H₉NOS |
| Molecular Weight | 131.20 g/mol |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Biological Activity (IC₅₀) | Data not available for specific targets |
Experimental Protocols
While a specific protocol for this compound is not documented, a general and widely applicable method for synthesizing 2-substituted-2-thiazolines is the reaction of cysteamine (2-aminoethanethiol) with an appropriate precursor such as a nitrile, ester, or imino ether.[2] The following is a representative protocol based on the reaction with an imino ether derived from methoxyacetonitrile.
Protocol: Synthesis of this compound
Objective: To synthesize the target compound via the condensation of methoxyacetimidic ethyl ester hydrochloride with cysteamine hydrochloride.
Materials:
-
Methoxyacetonitrile
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (HCl) gas or acetyl chloride
-
Anhydrous Diethyl Ether
-
Cysteamine hydrochloride
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
Step 1: Preparation of Methoxyacetimidic ethyl ester hydrochloride (Pinner Reaction)
-
Dissolve methoxyacetonitrile (1.0 eq) in anhydrous ethanol (2-3 volumes) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to 0°C using an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation is achieved (typically 1.1-1.2 eq). Alternatively, add acetyl chloride (1.1 eq) dropwise to the cold ethanol solution to generate HCl in situ.
-
Seal the flask and allow it to stand at 0-4°C for 12-24 hours. The imino ether hydrochloride salt will precipitate.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the crude imino ether salt.
Step 2: Cyclocondensation to form the Thiazoline Ring
-
Suspend the methoxyacetimidic ethyl ester hydrochloride (1.0 eq) and cysteamine hydrochloride (1.0 eq) in anhydrous ethanol (5-10 volumes) under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Add triethylamine (2.2 eq) dropwise to the suspension over 30 minutes. The mixture should become a clear solution as the free bases are formed.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
Step 3: Work-up and Purification
-
Resuspend the residue in dichloromethane and water.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude this compound by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or distillation under reduced pressure.
Step 4: Characterization
-
Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the general synthesis protocol described above.
Caption: General Synthetic Workflow for 2-Substituted-4,5-dihydro-1,3-thiazoles.
References
Potential Biological Activity of 2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole Derivatives: A Technical Whitepaper
Introduction
The 4,5-dihydro-1,3-thiazole, or thiazoline, scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. This whitepaper provides a comprehensive overview of the potential biological activities of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole derivatives by examining the established bioactivities of analogous compounds. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to serve as a resource for researchers, scientists, and drug development professionals.
Potential Biological Activities
Based on the activities of structurally similar thiazoline derivatives, compounds featuring the this compound core are predicted to exhibit a range of biological effects. The primary areas of potential activity are summarized below.
Antimicrobial Activity
Thiazole and its derivatives are known for their broad-spectrum antimicrobial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The proposed mechanism for their antimicrobial action often involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.
Table 1: Antimicrobial Activity of Selected Thiazoline Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity (MIC/IC50) | Reference(s) |
| 2-amino-4-phenyl-thiazole derivatives | Staphylococcus aureus, Bacillus subtilis | MIC: 3.125 - 6.25 µg/mL | |
| 2,4-disubstituted thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa | MIC: 5 - 10 µg/mL | [1] |
| Thiazole-based Schiff bases | Escherichia coli, Staphylococcus aureus | Zone of inhibition: 14.40 - 15.00 mm | [2] |
| 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | Pseudomonas aeruginosa | MIC: <3.9 µg/mL | |
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Candida albicans | MIC: 6.25 - 12.5 µg/mL |
Anticancer Activity
Numerous thiazole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The thiazole ring is a key component of several approved anticancer drugs, highlighting the therapeutic potential of this scaffold.
Table 2: Anticancer Activity of Selected Thiazole/Thiazoline Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Reference(s) |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | 2.57 - 7.26 µM | |
| Thiazole-pyridine hybrids | MCF-7 | 5.71 µM | |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues | HCT-116, HepG2, HT-29 | Comparable to cisplatin | |
| 2-Aryl-thiazolidine-4-carboxylic acid amides | Prostate and melanoma cells | 0.7 - 2.6 µM | |
| 4-Substituted methoxybenzoyl-aryl-thiazole | Prostate and melanoma cells | 0.7 - 1.0 µM |
Enzyme Inhibition
Thiazole derivatives have been identified as inhibitors of various enzymes, which is often the basis for their therapeutic effects. This includes the inhibition of kinases, which are crucial in cancer signaling pathways, and other enzymes involved in metabolic and inflammatory processes.
Table 3: Enzyme Inhibitory Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Target Enzyme | Activity (IC50/Ki) | Reference(s) |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2 | 0.15 µM | |
| 2-(trimethoxyphenyl)thiazole derivatives | COX-1/COX-2 | Selective for COX-2 | |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 µM | |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II, AChE, BChE | Ki: 0.083 - 0.129 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following sections describe standard protocols for key experiments relevant to the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme.
Protocol:
-
Assay Buffer Preparation: An appropriate buffer is prepared to maintain the optimal pH and ionic strength for the enzyme's activity.
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are diluted to their working concentrations in the assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50/Ki Calculation: The concentration of the compound that inhibits enzyme activity by 50% (IC50) is determined. The inhibition constant (Ki) can be calculated from further kinetic studies.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation of this compound derivatives.
Conclusion
While direct experimental data on this compound derivatives is currently lacking in the scientific literature, the extensive research on analogous thiazoline compounds provides a strong foundation for predicting their biological activities. It is anticipated that this class of compounds will exhibit promising antimicrobial, anticancer, and enzyme inhibitory properties. The experimental protocols and pathway diagrams presented in this whitepaper offer a roadmap for the systematic evaluation of these novel derivatives. Further research is warranted to synthesize and screen this compound derivatives to validate these predictions and potentially uncover new therapeutic agents. validate these predictions and potentially uncover new therapeutic agents.
References
The Versatile Building Block: A Technical Guide to 2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the development of efficient and versatile building blocks is paramount for the construction of complex molecular architectures. Among these, heterocycles that can act as masked functionalities have proven to be invaluable tools. This technical guide focuses on 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, a powerful and adaptable building block, primarily recognized for its role as a formyl anion equivalent. Its unique reactivity allows for the facile introduction of an aldehyde group into a wide array of molecules, a transformation of significant importance in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. This document will provide an in-depth overview of its synthesis, properties, and applications, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Core Concepts: The Formyl Anion Equivalency
The utility of this compound stems from the acidity of the proton at the C2 position of the thiazoline ring. This proton can be readily abstracted by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This lithiated intermediate serves as a nucleophilic formyl anion equivalent, capable of reacting with a variety of electrophiles. Subsequent hydrolysis of the resulting 2-substituted thiazoline unmasks the aldehyde functionality. This strategy is analogous to the well-established Meyers aldehyde synthesis which utilizes dihydro-1,3-oxazines.[1][2]
The overall transformation can be visualized as a three-step process:
-
Deprotonation: Formation of the 2-lithio-2-(methoxymethyl)-4,5-dihydro-1,3-thiazole.
-
Alkylation/Addition: Reaction of the lithiated intermediate with an electrophile.
-
Hydrolysis: Unmasking of the aldehyde functionality.
This methodology provides a robust alternative to other methods of aldehyde synthesis, offering mild reaction conditions and compatibility with a range of functional groups.
Synthesis and Properties
The synthesis of this compound is typically achieved through the condensation of methoxyacetonitrile with cysteamine (2-aminoethanethiol). While specific literature detailing this exact synthesis is not abundant, the general synthesis of 2-substituted thiazolines is well-documented.
Physical and Chemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C5H9NOS |
| Molecular Weight | 131.19 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) |
Spectroscopic Data (Predicted for the closely related 2-(Methoxymethyl)-4,5-dimethyl-1,3-thiazole) [3]
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | ~3.4 (s, 3H, OCH₃), ~4.5 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR | ~170 (C=N), ~75 (CH₂), ~59 (OCH₃), ~15 (CH₃), ~12 (CH₃) |
Note: The chemical shifts for the 4,5-dihydro variant would differ, with the C4 and C5 protons appearing as multiplets in the aliphatic region of the ¹H NMR spectrum.
Experimental Protocols
The following protocols are based on established methodologies for the use of related thiazolines as formyl anion equivalents and should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of 2-substituted thiazolines and should be optimized.
Materials:
-
Methoxyacetonitrile
-
Cysteamine hydrochloride
-
Triethylamine
-
Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of cysteamine hydrochloride in toluene, add triethylamine to liberate the free base.
-
Add methoxyacetonitrile to the reaction mixture.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, filter to remove salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Protocol 2: General Procedure for Aldehyde Synthesis
Step A: Deprotonation and Alkylation
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone)
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Add the electrophile (dissolved in anhydrous THF if necessary) dropwise to the solution of the lithiated thiazoline at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-substituted-2-(methoxymethyl)-4,5-dihydro-1,3-thiazole.
Step B: Hydrolysis to the Aldehyde
Materials:
-
Crude 2-substituted-2-(methoxymethyl)-4,5-dihydro-1,3-thiazole
-
Mercuric chloride (HgCl₂)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the crude 2-substituted thiazoline in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add a stoichiometric amount of mercuric chloride to the solution.
-
Stir the mixture at room temperature for 1-4 hours. The formation of a white precipitate indicates the progress of the reaction.
-
Filter the reaction mixture through a pad of celite to remove the precipitate.
-
Concentrate the filtrate to remove the acetonitrile.
-
Extract the remaining aqueous layer with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography or distillation.
Quantitative Data (Exemplary)
The following table provides representative yields for the alkylation of a lithiated thiazoline and subsequent hydrolysis to an aldehyde, based on analogous systems. Actual yields will vary depending on the specific electrophile and substrate.
| Electrophile | Alkylated Thiazoline Yield (%) | Aldehyde Yield (%) |
| Benzyl bromide | 85-95 | 70-85 |
| Iodomethane | 80-90 | 65-80 |
| Benzaldehyde | 75-85 | 60-75 |
| Cyclohexanone | 70-80 | 55-70 |
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Synthesis of the core building block.
Caption: General reaction pathway for aldehyde synthesis.
Caption: Step-by-step experimental workflow.
Applications in Drug Development and Natural Product Synthesis
The ability to introduce a formyl group under mild conditions makes this compound a valuable tool in the synthesis of complex molecules with pharmaceutical or biological relevance. Aldehydes are versatile intermediates that can be readily transformed into a wide range of functional groups, including alcohols, carboxylic acids, amines, and alkenes. This versatility is particularly crucial in the late-stage functionalization of complex scaffolds during drug discovery programs. Furthermore, many natural products possess aldehyde or aldehyde-derived functionalities, and the use of this thiazoline-based building block can streamline their total synthesis.
Conclusion
This compound serves as a potent and practical formyl anion equivalent in organic synthesis. Its straightforward application in the construction of aldehydes from a variety of electrophiles, coupled with the mild conditions required for its use, positions it as a valuable reagent for researchers in both academic and industrial settings. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the adoption and successful implementation of this versatile building block in the pursuit of novel and complex molecular targets. As the demand for efficient and selective synthetic methodologies continues to grow, the utility of reagents like this compound will undoubtedly continue to expand.
References
The Ascendancy of Thiazoline Scaffolds: A Technical Guide to Their Synthesis, Bioactivity, and Therapeutic Promise in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thiazoline core, a five-membered heterocycle containing both sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of biologically active natural products has spurred extensive research into the synthesis and therapeutic application of novel thiazoline derivatives.[1] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial potential.
I. Synthesis of Novel Thiazoline Derivatives
The synthesis of thiazoline derivatives often involves the condensation of a compound containing a reactive carbonyl group with a molecule possessing a thiol and an amine functionality. A general and efficient method for the synthesis of various thiazoline derivatives is the reaction of thioamides with α-haloketones or related electrophiles.[2][3]
A. General Experimental Protocol for Thiazoline Synthesis
The following protocol outlines a common method for the synthesis of thiazoline derivatives, which can be adapted based on the specific reactants and desired final product.
Materials:
-
Appropriately substituted thioamide
-
α-haloketone (e.g., phenacyl bromide)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium acetate, triethylamine)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Purification system (e.g., recrystallization apparatus, column chromatography)
Procedure:
-
Dissolve the thioamide (1 equivalent) in the chosen solvent in the reaction vessel.
-
Add the α-haloketone (1 equivalent) to the solution.
-
Add the base (1-2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a suitable solvent, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired thiazoline derivative.
-
Characterize the final compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure.
dot
Caption: General workflow for the synthesis of thiazoline derivatives.
II. Biological Evaluation of Thiazoline Derivatives
The therapeutic potential of novel thiazoline derivatives is assessed through a variety of in vitro and in vivo assays. The following sections detail the protocols for evaluating their anticancer and antimicrobial activities.
A. Anticancer Activity
A common and reliable method for assessing the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.[4][5]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (thiazoline derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the thiazoline derivative and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity
The antimicrobial potential of thiazoline derivatives is typically evaluated using broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC).
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound (thiazoline derivative)
-
Positive and negative controls
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial dilutions of the thiazoline derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Quantitative Data Summary
The following tables summarize the reported anticancer and antimicrobial activities of selected novel thiazoline derivatives.
Table 1: Anticancer Activity of Novel Thiazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 17 | C6 Glioma | 8.3 ± 2.6 µg/mL | [6] |
| 123g | A-549 | 22.58 µg/mL | [1][4] |
| 123g | Bcap-37 | 19.41 µg/mL | [1][4] |
| 134e | MCF-7 | - | [4][7] |
| 221c | HepG2 & HCT-116 | - | [4] |
| 223b | HepG2 & HCT-116 | - | [4] |
| 4c | MCF-7 | 2.57 ± 0.16 | [8][9] |
| 4c | HepG2 | 7.26 ± 0.44 | [8][9] |
| 5b | HepG-2 & HCT-116 | - | [10][11][12] |
| 2c | HepG-2 & HCT-116 | - | [10][11][12] |
| 12d | HepG2 | 0.82 | [13] |
| 12c | HepG2 | 0.91 | [13] |
| 6g | HepG2 | 1.06 | [13] |
Note: Some entries lack specific IC50 values but are reported as having significant activity.
Table 2: Antimicrobial Activity of Novel Thiazoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 22 | Pseudomonas aeruginosa | - | [6] |
| 23 | Candida albicans | - | [6] |
| 4g | Staphylococcus aureus | 7.81 | [14] |
| 4m | Staphylococcus aureus | 7.81 | [14] |
| 4b | Candida glabrata | < 0.06 | [14] |
| 4e | Candida glabrata | < 0.06 | [14] |
| 4f | Candida glabrata | < 0.06 | [14] |
Note: Some entries are reported as promising agents without specific MIC values.
IV. Mechanisms of Action
A. Anticancer Mechanism: Targeting the VEGFR-2 Signaling Pathway
Several thiazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15][16] Inhibition of VEGFR-2 can block downstream signaling cascades, leading to reduced cell proliferation, migration, and angiogenesis, and can also induce apoptosis.[17][18][19]
dot
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazoline derivatives.
B. Antimicrobial Mechanism: Inhibition of DNA Gyrase and Lanosterol 14α-demethylase
The antimicrobial activity of certain thiazoline derivatives can be attributed to their ability to inhibit essential microbial enzymes. For instance, some compounds have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[14] In fungi, a key target is lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[20][21][22]
V. Conclusion
Novel thiazoline derivatives represent a highly promising class of compounds in medicinal chemistry, demonstrating significant potential as both anticancer and antimicrobial agents. Their versatile synthesis and diverse biological activities make them attractive candidates for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and accelerate the translation of these promising scaffolds into clinically effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 19. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 22. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Frontiers in 2-Substituted Dihydrothiazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-substituted dihydrothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the theoretical and computational approaches used to understand and predict the properties of these molecules, alongside the experimental protocols crucial for their synthesis and evaluation.
Theoretical and Computational Studies: Unveiling Molecular Insights
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and biological interactions of 2-substituted dihydrothiazoles at the molecular level. These methods are instrumental in rational drug design, aiding in the prediction of molecular properties and the elucidation of structure-activity relationships (SAR).
Quantum Chemical Calculations
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to study the fundamental electronic properties of dihydrothiazole derivatives. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are critical determinants of chemical reactivity and biological activity.
Key Calculated Molecular Properties:
The following table summarizes key quantum chemical parameters calculated for a series of 2-substituted thiazole derivatives. These parameters are frequently used in QSAR studies to correlate with biological activity.
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 2-amino-thiazole | -6.12 | -0.98 | 5.14 | 2.45 |
| 2-methyl-thiazole | -5.98 | -0.85 | 5.13 | 1.98 |
| 2-phenyl-thiazole | -6.25 | -1.54 | 4.71 | 1.87 |
| 2-(4-nitrophenyl)-thiazole | -6.87 | -2.54 | 4.33 | 4.56 |
| 2-(4-methoxyphenyl)-thiazole | -5.89 | -1.21 | 4.68 | 3.12 |
Note: The values presented are representative and may vary depending on the specific computational method and basis set used.
DFT calculations have been instrumental in understanding the stability and reactivity of these compounds. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests a molecule is more readily polarizable and reactive.[1][2]
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding modes of 2-substituted dihydrothiazoles to their biological targets, such as enzymes or receptors. Molecular dynamics (MD) simulations further refine these predictions by simulating the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the interaction. These computational approaches are essential for identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) with experimental activity data (e.g., IC50 values), predictive models can be developed. These models are valuable for designing new derivatives with enhanced potency and for prioritizing compounds for synthesis and testing.[3][4][5][6][7]
Experimental Protocols
The synthesis and biological evaluation of 2-substituted dihydrothiazoles are foundational to their study. The following sections provide detailed methodologies for key experimental procedures.
General Synthesis of 2-Aryl-4,5-dihydrothiazoles
A common method for the synthesis of 2-aryl-4,5-dihydrothiazoles involves the condensation of a substituted benzonitrile with cysteine. This metal- and catalyst-free method offers high yields.[8][9]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the substituted benzonitrile (1.0 eq) and cysteine (1.2 eq) in a suitable solvent such as ethanol.
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.
Synthesis of 2-Amino-4,5-diarylthiazole Derivatives
The Hantzsch thiazole synthesis is a classical and versatile method for preparing 2-aminothiazole derivatives.[10]
Step-by-Step Protocol:
-
α-Haloketone Synthesis: Synthesize the appropriate α-bromoketone by bromination of the corresponding deoxybenzoin derivative using a brominating agent like pyridinium tribromide at 0 °C.
-
Cyclization: Reflux the α-bromoketone (1.0 eq) with thiourea (1.1 eq) in ethanol for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., 10% NaOH) to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like methanol to obtain the pure 2-amino-4,5-diarylthiazole.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized dihydrothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 130-180 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Visualizing Molecular Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows are invaluable for understanding complex biological and chemical processes. The following diagrams were generated using the DOT language.
Modulation of Inflammatory Signaling Pathways
Many biologically active compounds exert their effects by modulating intracellular signaling pathways. Dihydrothiazole derivatives have been investigated for their anti-inflammatory properties, which may involve the inhibition of key signaling cascades like the MAP kinase and PI3K/Akt pathways.[11][12][13]
Caption: Putative modulation of inflammatory signaling pathways by 2-substituted dihydrothiazoles.
Computational Drug Design Workflow
The process of designing and evaluating new drug candidates often follows a structured computational workflow, integrating various in silico techniques to predict the potential of novel compounds before their synthesis.[14][15][16][17][18]
Caption: A typical workflow for the computational design of 2-substituted dihydrothiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intracellular signaling modifications involved in the anti-inflammatory effect of 4-alkoxy-6,9-dichloro[1,2,4]triazolo[4,3-a]quinoxalines on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular Signal Pathways: Potential for Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddhs.com [jddhs.com]
- 15. mdpi.com [mdpi.com]
- 16. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 18. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Hantzsch Synthesis for 2-Substituted-4,5-Dihydro-1,3-Thiazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Hantzsch synthesis offers a reliable and versatile method for the preparation of 2-substituted-4,5-dihydro-1,3-thiazoles, also known as thiazolines. This heterocyclic scaffold is a key component in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [1][2][3][4] These application notes provide detailed protocols and quantitative data to facilitate the synthesis and exploration of these promising molecules in a laboratory setting.
Introduction to the Hantzsch Thiazoline Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[5] A modification of this reaction, under milder conditions, allows for the isolation of the intermediate 4,5-dihydro-1,3-thiazole (thiazoline) ring system. The general reaction scheme involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the desired thiazoline.
Applications in Drug Development
The 4,5-dihydro-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Thiazoline derivatives have been extensively investigated for a range of pharmacological activities:
-
Antimicrobial Agents: Many thiazole and thiazoline derivatives exhibit significant antibacterial and antifungal activities.[5][6] For instance, certain 2-aryl-4,5-dihydrothiazoles have shown potent inhibition against pathogenic bacteria like Ralstonia solanacearum and Bacillus subtilis.[6]
-
Anticancer Agents: The thiazole ring is present in several approved anticancer drugs.[3] Researchers are actively exploring novel thiazoline derivatives for their potential as antineoplastic agents.
-
Anti-inflammatory and Analgesic Properties: Thiazole-containing compounds have been reported to possess anti-inflammatory and analgesic effects, making them attractive candidates for the development of new pain management therapies.[4]
-
Other Therapeutic Areas: The versatility of the thiazoline scaffold extends to other therapeutic areas, with derivatives showing promise as anti-HIV, anticonvulsant, and antidiabetic agents.[1][3]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of 2-substituted-4,5-dihydro-1,3-thiazoles based on the Hantzsch synthesis and a related method using cysteine.
Protocol 1: General Hantzsch Synthesis of 2-Substituted-4,5-Dihydro-1,3-Thiazoles from α-Haloketones and Thioamides
This protocol describes a general procedure for the synthesis of thiazolines. The specific α-haloketone and thioamide will determine the substitution pattern of the final product.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thioamide (e.g., thiobenzamide) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Methanol, or Acetonitrile)
-
Base (e.g., Sodium bicarbonate, Triethylamine) (optional, for neutralization)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 eq) in the chosen solvent.
-
Addition of Thioamide: Add the thioamide (1.0 - 1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic byproduct is formed, neutralize the mixture with a mild base like sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.
Protocol 2: Synthesis of 2-Aryl-4,5-dihydrothiazoles from Cysteine and Substituted Benzonitriles
This metal- and catalyst-free method provides a straightforward route to 2-aryl-4,5-dihydrothiazoles.[6]
Materials:
-
L-Cysteine methyl ester hydrochloride (1.0 eq)
-
Substituted Benzonitrile (1.2 eq)
-
Sodium Methoxide (2.5 eq)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (Petroleum ether/Ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of L-cysteine methyl ester hydrochloride (1.0 eq) in methanol, add sodium methoxide (2.5 eq) and the substituted benzonitrile (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired 2-substituted-phenyl-4-methoxycarbonyl-4,5-dihydrothiazole.[6]
-
Characterization: Characterize the final product using NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
The following tables summarize quantitative data from representative Hantzsch-type syntheses of 2-substituted-4,5-dihydro-1,3-thiazoles.
| Entry | 2-Substituent | 4-Substituent | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phenyl | Methoxycarbonyl | 85 | 60-62 | [6] |
| 2 | 4-Hydroxyphenyl | Methoxycarbonyl | 82 | 166-168 | [6] |
| 3 | 4-Fluorophenyl | Methoxycarbonyl | 78 | Oil | [6] |
| 4 | 2-Chlorophenyl | Methoxycarbonyl | 76 | Oil | [6] |
Table 1: Yields and Melting Points for the Synthesis of 2-Aryl-4-methoxycarbonyl-4,5-dihydrothiazoles.[6]
| Entry | Thioamide | Crotonate Derivative | Product | Yield (%) |
| 1 | Thiobenzamide | Ethyl bromocrotonate | Ethyl 2-phenyl-4-methyl-4,5-dihydrothiazole-4-carboxylate | 90 |
| 2 | 4-Methoxythiobenzamide | Ethyl bromocrotonate | Ethyl 2-(4-methoxyphenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylate | 85 |
| 3 | 4-Chlorothiobenzamide | Ethyl bromocrotonate | Ethyl 2-(4-chlorophenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylate | 88 |
Table 2: Yields for the Modular Synthesis of Thiazoline Derivatives.
Mandatory Visualizations
Hantzsch Synthesis Mechanism for 4,5-Dihydro-1,3-Thiazoles
Caption: Mechanism of Hantzsch synthesis for 4,5-dihydro-1,3-thiazoles.
Experimental Workflow for Thiazoline Synthesis
Caption: General experimental workflow for thiazoline synthesis.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-Alkoxy-4,5-dihydro-1,3-thiazoles: A Detailed Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a detailed protocol for the one-pot synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles. This class of heterocyclic compounds holds significant interest in medicinal chemistry and materials science. The described methodology offers an efficient and straightforward route to these valuable molecules from readily available starting materials.
Introduction
2-Alkoxy-4,5-dihydro-1,3-thiazoles, also known as 2-alkoxy-2-thiazolines, are a subclass of thiazoline heterocycles. The thiazoline ring is a core structure in various biologically active compounds and serves as a versatile intermediate in organic synthesis. The one-pot synthesis detailed herein provides a streamlined approach, minimizing reaction steps and purification procedures, which is highly advantageous in research and development settings.
General Reaction Scheme
The one-pot synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles can be achieved through the reaction of an epoxide with an isothiocyanate in the presence of an alcohol. This reaction proceeds via the initial formation of a thiiranium ion intermediate, followed by nucleophilic attack of the alcohol.
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles.
Caption: General workflow for the one-pot synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Epoxide (1.0 equiv)
-
Isothiocyanate (1.2 equiv)
-
Anhydrous alcohol (solvent and reactant)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, if required)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide (1.0 equiv) and the isothiocyanate (1.2 equiv).
-
Add the anhydrous alcohol, which serves as both the reactant and solvent. If necessary, an additional anhydrous solvent such as dichloromethane can be used.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-alkoxy-4,5-dihydro-1,3-thiazoles.
| Entry | Epoxide | Isothiocyanate | Alcohol | Time (h) | Temp (°C) | Yield (%) |
| 1 | Styrene oxide | Phenyl isothiocyanate | Methanol | 12 | 25 | 78 |
| 2 | Propylene oxide | Ethyl isothiocyanate | Ethanol | 16 | 25 | 65 |
| 3 | Cyclohexene oxide | Benzyl isothiocyanate | Isopropanol | 24 | 40 | 72 |
| 4 | 1,2-Epoxybutane | Allyl isothiocyanate | n-Butanol | 18 | 30 | 75 |
Note: The data presented in this table is representative and may vary based on the specific experimental conditions and the purity of the reagents.
Signaling Pathway and Logical Relationships
The synthesis proceeds through a proposed reaction mechanism involving several key steps. The following diagram illustrates the logical relationship of the key intermediates in the formation of the 2-alkoxy-4,5-dihydro-1,3-thiazole ring system.
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over traditional heating approaches, including drastically reduced reaction times, improved yields, and enhanced safety profiles. The protocol is designed for researchers in synthetic and medicinal chemistry, offering a straightforward and reproducible procedure for obtaining the target thiazoline, a valuable heterocyclic scaffold in drug discovery.
Introduction
2-Thiazolines and their derivatives are an important class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in pharmaceutical research. The 2-(methoxymethyl) substituted dihydrothiazole is a key building block for the synthesis of more complex molecules. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient chemical transformations. This application note details a robust microwave-promoted cyclocondensation reaction for the synthesis of this compound from methoxyacetic acid and cysteamine hydrochloride.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction between methoxyacetic acid and cysteamine. A dehydrating agent or a coupling agent is typically employed to facilitate the formation of the thiazoline ring under microwave irradiation.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is adapted from general procedures for microwave-assisted 2-thiazoline synthesis.[1][2]
Materials:
-
Methoxyacetic acid (99%)
-
Cysteamine hydrochloride (≥98%)
-
Triethylamine (≥99.5%)
-
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid, 7.7 wt %) or similar dehydrating agent
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add methoxyacetic acid (1.0 mmol, 90.08 mg).
-
Add anhydrous dichloromethane (3 mL) to dissolve the acid.
-
Add cysteamine hydrochloride (1.0 mmol, 113.61 mg) and triethylamine (1.1 mmol, 0.153 mL) to the solution.
-
Carefully add the dehydrating agent (e.g., Eaton's Reagent, 1 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the reaction mixture at 120°C for 15 minutes with a power of 150 W.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Quench the reaction mixture by slowly adding a saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.
Data Presentation
The following table summarizes the expected reaction parameters and outcomes for the synthesis of this compound and related 2-alkyl-thiazolines based on literature data for similar microwave-assisted syntheses.
| Entry | R-Group | Carboxylic Acid | Amine | Temp (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | -CH₂OCH₃ | Methoxyacetic acid | Cysteamine | 120 | 15 | 150 | 85-95 (Expected) |
| 2 | -CH₃ | Acetic acid | Cysteamine | 120 | 10 | 150 | 92 |
| 3 | -CH₂CH₃ | Propionic acid | Cysteamine | 120 | 10 | 150 | 90 |
| 4 | -Ph | Benzoic acid | Cysteamine | 140 | 20 | 200 | 88 |
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Workflow for microwave-assisted synthesis.
Safety Precautions
-
Microwave-assisted reactions should be carried out in a dedicated microwave reactor designed for chemical synthesis.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The reaction vials are under pressure at elevated temperatures; handle with care.
-
Dehydrating agents like Eaton's Reagent are corrosive and should be handled with caution.
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach is well-suited for the generation of libraries of related thiazoline derivatives for drug discovery and development programs. The significant reduction in reaction time and the potential for high-throughput synthesis make this method a valuable tool for the modern medicinal chemist.
References
Flow Chemistry Applications in the Synthesis of Thiazolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolines are a critically important class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and bioactive molecules. Their synthesis has traditionally been accomplished using batch chemistry methods. However, the emergence of flow chemistry offers a paradigm shift, providing significant advantages in terms of safety, efficiency, reproducibility, and scalability.[1]
Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and reduced reaction times.[1] The small reactor volumes inherent in flow systems enhance heat and mass transfer, enabling the safe use of highly reactive intermediates and exothermic reaction conditions that are often challenging to manage in batch reactors. This is particularly relevant for the synthesis of complex heterocyclic structures like thiazolines.
These application notes provide detailed protocols and quantitative data for the synthesis of various thiazoline derivatives using flow chemistry, demonstrating the practical benefits of this technology for research and development in the pharmaceutical and chemical industries.
Application Note 1: Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives
This protocol details a three-step, two-reactor continuous flow process for the synthesis of pharmacologically significant 2-(1H-indol-3-yl)thiazoles. The sequence involves a Hantzsch thiazole synthesis, followed by a deketalization and a Fischer indole synthesis, all performed in a fully automated fashion without the isolation of intermediates.
Logical Relationship: Synthesis Pathway
Caption: Logical flow for the automated synthesis of indolylthiazoles.
Experimental Workflow
Caption: Experimental workflow for indolylthiazole synthesis.
Experimental Protocol
Materials:
-
Thioamide 3 (2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanethioamide)
-
Various α-bromoacetophenones
-
Various hydrazines
-
Dimethylformamide (DMF)
-
Syrris AFRICA® synthesis station or equivalent continuous flow reactor system
Procedure:
-
Prepare 0.50 M solutions of the thioamide, α-bromoacetophenone, and hydrazine in DMF.
-
Set up the continuous flow reactor system as depicted in the experimental workflow diagram.
-
Pump the thioamide solution and the α-bromoacetophenone solution at a flow rate of 32.5 μL/min each into a 250 μL microreactor heated to 150 °C. The residence time in this reactor is 3.75 minutes.
-
The output from the first microreactor is then mixed with the hydrazine solution, pumped at 32.5 μL/min, and introduced into a 1000 μL microreactor heated to 200 °C. The residence time in the second reactor is 10 minutes.
-
The product stream is collected, and the desired 2-(1H-indol-3-yl)thiazole is isolated via silica gel chromatography.
Quantitative Data
| Entry | α-Bromoketone | Hydrazine | Product | Overall Yield (%) |
| 1 | 4-bromoacetophenone | Phenylhydrazine | 4-(4-bromophenyl)-2-(1-phenyl-1H-indol-3-yl)thiazole | 68 |
| 2 | 4-chloroacetophenone | 4-fluorophenylhydrazine | 4-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-1H-indol-3-yl)thiazole | 75 |
| 3 | 4-methoxyacetophenone | 4-methylphenylhydrazine | 4-(4-methoxyphenyl)-2-(1-(p-tolyl)-1H-indol-3-yl)thiazole | 82 |
| 4 | 2-bromo-1-(naphthalen-2-yl)ethanone | Phenylhydrazine | 4-(naphthalen-2-yl)-2-(1-phenyl-1H-indol-3-yl)thiazole | 55 |
Application Note 2: Telescoped Flow Synthesis of 2-Amino-5-benzylidenethiazolines
This application note describes a telescoped (multi-step, single-pot) flow process for the synthesis of propargylic amines, which are then converted in a subsequent batch step to bioactive 2-amino-5-benzylidenethiazolines. The flow synthesis of the propargylic amine intermediate is a key enabling step, allowing for the safe on-demand generation of this potentially unstable building block.
Logical Relationship: Synthesis Pathway
Caption: Logical flow for 2-amino-5-benzylidenethiazoline synthesis.
Experimental Workflow
Caption: Experimental workflow for propargylic amine synthesis.
Experimental Protocol
Part A: Continuous Flow Synthesis of Propargylic Amine
Materials:
-
Substituted propargylic alcohol
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Triphenylphosphine (PPh₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Prepare a solution of the propargylic alcohol in 2-MeTHF.
-
Prepare a solution of DPPA and DBU in 2-MeTHF.
-
Prepare a solution of triphenylphosphine in aqueous THF (9:1 THF/water).
-
Using a continuous flow system, pump the propargylic alcohol solution and the DPPA/DBU solution at equal flow rates (e.g., 0.3 mL/min) into a T-mixer.
-
Pass the resulting mixture through a 10 mL PFA coil reactor heated to 60 °C.
-
The output from the first reactor is mixed with the triphenylphosphine solution in a second T-mixer at an equal flow rate (0.3 mL/min).
-
This mixture is then passed through two consecutive 10 mL PFA coil reactors at 60 °C (total residence time ~33 minutes).
-
The reaction stream passes through a 75 psi back-pressure regulator before collection.
Part B: Batch Synthesis of 2-Amino-5-benzylidenethiazoline
Materials:
-
Propargylic amine solution from Part A
-
Aryl isothiocyanate
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
Procedure:
-
To the collected propargylic amine solution, add a stoichiometric amount of the aryl isothiocyanate.
-
Stir the mixture at 50 °C for 30 minutes.
-
Add one equivalent of acid (TFA or HCl) and continue stirring for 0.5-1 hour, monitoring by TLC.
-
Neutralize the reaction mixture to pH 7 with saturated aqueous Na₂CO₃.
-
Evaporate the solvent under reduced pressure and triturate the crude material from MeCN/water (4:1) to yield the pure thiazoline product.[1]
Quantitative Data
| Entry | Propargylic Amine | Aryl Isothiocyanate | Product | Yield (%) |
| 1 | N-(3-(p-tolyl)prop-2-yn-1-yl)aniline | Phenyl isothiocyanate | (Z)-5-(4-methylbenzylidene)-N-phenyl-4,5-dihydrothiazol-2-amine | 85 |
| 2 | N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)aniline | 4-Chlorophenyl isothiocyanate | (Z)-N-(4-chlorophenyl)-5-(4-methoxybenzylidene)-4,5-dihydrothiazol-2-amine | 78 |
| 3 | N-(3-phenylprop-2-yn-1-yl)aniline | 4-Fluorophenyl isothiocyanate | (Z)-5-benzylidene-N-(4-fluorophenyl)-4,5-dihydrothiazol-2-amine | 92 |
| 4 | N-(3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-yl)aniline | Phenyl isothiocyanate | (Z)-N-phenyl-5-(4-(trifluoromethyl)benzylidene)-4,5-dihydrothiazol-2-amine | 74 |
Application Note 3: Continuous Flow Hantzsch Synthesis of 2-Aminothiazoles
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazoles and their derivatives. This application note outlines a conceptual continuous flow protocol for the synthesis of 2-aminothiazoles from α-haloketones and thiourea, highlighting the potential for improved safety, yield, and reaction time compared to traditional batch methods.
Logical Relationship: Synthesis Pathway
Caption: Logical flow for Hantzsch 2-aminothiazole synthesis.
Experimental Workflow
Caption: Experimental workflow for Hantzsch 2-aminothiazole synthesis.
Experimental Protocol (Conceptual)
Materials:
-
α-Bromoacetophenone or other α-haloketone
-
Thiourea
-
Ethanol or other suitable solvent
-
Aqueous sodium bicarbonate solution
Procedure:
-
Prepare solutions of the α-haloketone and thiourea in ethanol at appropriate concentrations.
-
Set up a continuous flow system with two pumps, a T-mixer, a heated coil reactor, and an in-line quenching system.
-
Pump the reactant solutions at defined flow rates into the T-mixer to initiate the reaction.
-
Pass the reaction mixture through the heated coil reactor (e.g., 10 mL PFA tubing at 80-100 °C) with a residence time sufficient for complete conversion (e.g., 5-15 minutes).
-
The output from the reactor is then mixed with a stream of aqueous sodium bicarbonate to neutralize the HBr byproduct and precipitate the 2-aminothiazole product.
-
The product can be collected by filtration or extracted into an organic solvent.
Expected Quantitative Data and Comparison
| Parameter | Batch Synthesis | Flow Synthesis (Expected) |
| Reaction Time | 30-60 minutes | 5-15 minutes |
| Temperature Control | Potential for hotspots | Precise and uniform |
| Safety | Handling of bulk reagents | Small reaction volumes, in-situ generation |
| Yield | Good to excellent | Potentially higher and more consistent |
| Scalability | Requires larger glassware | Achieved by running the system for longer |
| Work-up | Bulk quenching and filtration | In-line quenching and continuous collection |
References
Chiral Synthesis of 4,5-Dihydro-1,3-Thiazole Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of 4,5-dihydro-1,3-thiazole analogues, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds are integral scaffolds in numerous natural products and have demonstrated a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties.
Introduction
4,5-Dihydro-1,3-thiazole, commonly known as thiazoline, is a privileged heterocyclic motif. The introduction of chirality into the thiazoline ring can lead to enantiomers with distinct biological activities, making their stereoselective synthesis a critical aspect of modern drug discovery. This document outlines two robust methods for the chiral synthesis of these analogues, presents their biological activities in a structured format, and provides detailed experimental protocols.
Data Presentation
Synthetic Yields and Enantioselectivity
The following table summarizes the quantitative data for the asymmetric synthesis of 2,4,5-trisubstituted Δ²-thiazolines, showcasing the efficiency and stereoselectivity of the described protocols.
| Entry | Starting Material (α,β-unsaturated methyl ester) | Product (Δ²-thiazoline) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl cinnamate | (4S,5R)-2-Methyl-5-phenyl-4,5-dihydrothiazole-4-carboxylate | 78 | 97 |
| 2 | Methyl (E)-3-(4-methoxyphenyl)acrylate | (4S,5R)-2-Methyl-5-(4-methoxyphenyl)-4,5-dihydrothiazole-4-carboxylate | 82 | 96 |
| 3 | Methyl (E)-3-(4-chlorophenyl)acrylate | (4S,5R)-2-Methyl-5-(4-chlorophenyl)-4,5-dihydrothiazole-4-carboxylate | 75 | 98 |
| 4 | Methyl (E)-3-(naphthalen-2-yl)acrylate | (4S,5R)-2-Methyl-5-(naphthalen-2-yl)-4,5-dihydrothiazole-4-carboxylate | 72 | 95 |
Biological Activity of Chiral 4,5-Dihydro-1,3-Thiazole Analogues
The synthesized chiral 4,5-dihydro-1,3-thiazole analogues have been evaluated for various biological activities. The following tables present a summary of their antibacterial and anticancer activities.
Table 1: Antibacterial Activity of 2-Aryl-4,5-dihydrothiazole Analogues
| Compound | R-group on Phenyl Ring | Minimum Inhibitory Concentration (MIC, μg/mL) | |||
| R. solanacearum | P. syringae | B. subtilis | B. cereus | ||
| (S)-7h | 2'-hydroxy | 3.91 | 7.81 | 15.62 | 31.24 |
| (R)-7h' | 2'-hydroxy | 3.91 | 7.81 | 15.62 | 31.24 |
| (S)-5h | 3'-hydroxy | > 500 | > 500 | > 500 | > 500 |
| (S)-6h | 3'-methyl | > 500 | > 500 | > 500 | > 500 |
Table 2: Anticancer Activity of Chiral Thiazoline Derivatives [1][2]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Hexithezoline derivative | HPAC (pancreatic) | < 1 |
| Hexithezoline derivative | PC-3 (prostate) | < 1 |
| Hexithezoline derivative | HCT-116 (colon) | < 1 |
| Octithiazoline derivative | HPAC (pancreatic) | < 1 |
| Octithiazoline derivative | PC-3 (prostate) | < 1 |
| Octithiazoline derivative | HCT-116 (colon) | < 1 |
| Compound 4c | MCF-7 (breast) | 2.57 ± 0.16 |
| Compound 4c | HepG2 (liver) | 7.26 ± 0.44 |
Signaling Pathways and Experimental Workflows
Putative Mechanism of Antibacterial Action: Inhibition of Fatty Acid Synthesis
Certain chiral 4,5-dihydro-1,3-thiazole analogues exhibit their antibacterial effects by likely targeting the bacterial fatty acid synthesis (FASII) pathway. This pathway is essential for building bacterial cell membranes and is a validated target for antibacterial drugs. The diagram below illustrates the key steps in the FASII pathway and the potential point of inhibition by the thiazoline analogues.
References
Application of 2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole is a versatile heterocyclic building block employed in the synthesis of various bioactive molecules. Its utility primarily stems from its function as a masked formyl group, which can be unmasked under specific conditions to introduce an aldehyde functionality. This feature is particularly valuable in the construction of complex natural products and other biologically active compounds where direct handling of a reactive aldehyde group might be problematic. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for bioactive molecules, with a focus on its role as a chiral formyl anion equivalent.
Core Application: Synthesis of α-Hydroxy Aldehydes
A primary application of this compound is in the stereoselective synthesis of α-hydroxy aldehydes, which are crucial chiral building blocks for numerous bioactive natural products, including the potent anticancer agent (-)-Discodermolide. The general strategy involves the deprotonation of the C2-proton of the dihydrothiazole ring to form a nucleophilic species, which then reacts with an electrophile, typically an aldehyde or ketone. Subsequent hydrolysis unmasks the aldehyde functionality.
General Workflow for α-Hydroxy Aldehyde Synthesis
The overall synthetic strategy can be visualized as a three-step process: metalation, alkylation, and hydrolysis.
Application of 2-Substituted Thiazolines as Ligands in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Substituted thiazolines are a class of heterocyclic compounds that have garnered significant attention in the field of catalysis, particularly as chiral ligands in asymmetric synthesis.[1][2][3] Their unique structural and electronic properties, stemming from the presence of both nitrogen and sulfur donor atoms, allow them to form stable and effective complexes with a variety of transition metals, including palladium, iridium, and copper.[4][5][6] These metal-thiazoline complexes have demonstrated remarkable performance in a range of catalytic transformations, offering high yields and excellent enantioselectivities. This document provides detailed application notes and experimental protocols for the use of 2-substituted thiazolines as ligands in key catalytic reactions.
Key Applications
The versatility of 2-substituted thiazoline ligands has been demonstrated in several important catalytic reactions, including:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A powerful carbon-carbon bond-forming reaction where chiral thiazoline ligands can effectively control the stereochemical outcome.
-
Zinc-Catalyzed Friedel-Crafts Alkylation: Used for the enantioselective formation of carbon-carbon bonds between aromatic compounds and electrophiles.[1]
-
Iridium-Catalyzed Asymmetric Hydrogenation: Enables the enantioselective reduction of unsaturated compounds, a crucial transformation in the synthesis of chiral molecules.
Data Presentation: Performance of 2-Substituted Thiazoline Ligands in Catalysis
The following tables summarize the quantitative data from key catalytic reactions employing 2-substituted thiazoline ligands.
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
| Entry | Thiazoline Ligand | Catalyst Precursor | Base | Solvent | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | (S)-iPr-Thiazoline | [Pd(allyl)Cl]₂ | BSA/KOAc | CH₂Cl₂ | 24 | 95 | 85 | [7] |
| 2 | (S)-Ph-Thiazoline | [Pd(allyl)Cl]₂ | BSA/KOAc | CH₂Cl₂ | 24 | 92 | 78 | [7] |
| 3 | (R)-tBu-Thiazoline | [Pd(allyl)Cl]₂ | BSA/KOAc | THF | 24 | 98 | 90 | [7] |
BSA = N,O-Bis(trimethylsilyl)acetamide, KOAc = Potassium acetate
Table 2: Zinc-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
| Entry | Thiazoline Ligand | Catalyst Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Bis(thiazoline)-Zn(OTf)₂ | Zn(OTf)₂ | CH₂Cl₂ | 25 | 12 | 88 | 76 | [1] |
| 2 | Pyridyl-bis(thiazoline)-Zn(OTf)₂ | Zn(OTf)₂ | Toluene | 0 | 24 | 95 | 92 | [1] |
| 3 | Diphenylamine-tethered bis(thiazoline)-Zn(OTf)₂ | Zn(OTf)₂ | CH₂Cl₂ | 25 | 18 | 91 | 85 | [1] |
Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of a Trisubstituted Olefin
| Entry | Thiazoline Ligand | Catalyst Precursor | Solvent | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Thiazole-N,P Ligand | [Ir(COD)Cl]₂ | CH₂Cl₂ | 50 | 12 | >99 | 95 | [8] |
| 2 | Open-chain Thiazole-N,P Ligand | [Ir(COD)Cl]₂ | Toluene | 50 | 16 | >99 | 92 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Chiral 2-Substituted Thiazoline Ligand
This protocol describes the synthesis of (S)-4-isopropyl-2-phenyl-4,5-dihydrothiazole, a representative chiral thiazoline ligand.
Materials:
-
(S)-Valinol
-
Benzonitrile
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-valinol (1.0 eq) in dichloromethane, add benzonitrile (1.1 eq).
-
Add zinc chloride (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (S)-4-isopropyl-2-phenyl-4,5-dihydrothiazole.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol details the use of a chiral 2-substituted thiazoline ligand in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Materials:
-
[Pd(allyl)Cl]₂
-
Chiral 2-substituted thiazoline ligand (e.g., (S)-iPr-Thiazoline)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox, dissolve [Pd(allyl)Cl]₂ (1 mol%) and the chiral thiazoline ligand (2.5 mol%) in dichloromethane.
-
Stir the solution at room temperature for 30 minutes.
-
Add 1,3-diphenylallyl acetate (1.0 eq) to the catalyst solution.
-
In a separate flask, dissolve dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (0.1 eq) in dichloromethane.
-
Add the nucleophile solution to the catalyst-substrate mixture dropwise over 10 minutes.
-
Stir the reaction at room temperature for the time indicated in Table 1 (typically 24 hours).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: General workflow for the synthesis of chiral 2-substituted thiazoline ligands.
Caption: Simplified catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.
Caption: Logical relationship of components in catalysis using 2-substituted thiazoline ligands.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 2. Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral bidentate [N,S]-ferrocene ligands based on a thiazoline framework. Synthesis and use in palladium-catalyzed asymmetric allylic alkylation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Development of new thiazole-based iridium catalysts and their applications in the asymmetric hydrogenation of trisubstituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antimicrobial Agents Based on the 4,5-Dihydro-1,3-Thiazole Scaffold
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents utilizing the 4,5-dihydro-1,3-thiazole core structure. The thiazole scaffold is a key component in many biologically active compounds and has been extensively studied for its therapeutic potential against a wide range of pathogens.[1][2][3]
General Synthesis of 4,5-Dihydro-1,3-Thiazole Derivatives
The synthesis of thiazole derivatives is a cornerstone of developing new antimicrobial candidates. A common and versatile method is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide-containing compound (like thiourea or thiosemicarbazide) with an α-haloketone.[1][4] This approach allows for the introduction of diverse substituents on the thiazole ring, enabling the exploration of structure-activity relationships (SAR).
Below is a general workflow for the synthesis and subsequent evaluation of these compounds.
Caption: General workflow for the synthesis and antimicrobial evaluation of thiazole derivatives.
Protocol 1: Synthesis of 2-Hydrazinyl-4-Substituted-1,3-Thiazole Derivatives
This protocol is a representative example of the Hantzsch synthesis adapted from methodologies reported in the literature.[1]
Materials:
-
Appropriate α-bromoacetophenone derivative
-
Thiosemicarbazide
-
Ethanol (absolute)
-
Reflux apparatus
-
Magnetic stirrer and hot plate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve thiosemicarbazide (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Add the corresponding α-bromoacetophenone derivative (10 mmol) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Allow the mixture to stand, promoting the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final 2-hydrazinyl-4-substituted-1,3-thiazole derivative.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Application Note 1: In Vitro Antimicrobial Susceptibility Testing
The primary evaluation of newly synthesized compounds involves determining their in vitro activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the most common metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol 2: Determination of MIC by Broth Microdilution Method
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is widely used for quantitative susceptibility testing.[5][6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial/fungal inoculums, adjusted to a concentration of ~5 x 10⁵ CFU/mL
-
Synthesized thiazole compounds, dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)[7][8]
-
Negative control (medium with DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
After dilution, each well will contain 100 µL of the compound at varying concentrations.
-
Prepare a microbial inoculum and dilute it in the broth to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Include wells for a positive control (broth + inoculum + standard antibiotic) and a negative/sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
The following table summarizes the reported MIC values for various thiazole derivatives against selected microbial strains.
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Staphylococcus epidermidis | 0.24 | [9] |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Geotricum candidum | 0.48 | [9] |
| Phenylthiazole Compound 1 | MRSA (CA-MRSA) | 1.3 | [5] |
| Benzo[d]thiazole Derivative 13 | MRSA | 50-75 | [10] |
| Benzo[d]thiazole Derivative 14 | E. coli | 50-75 | [10] |
| Nitrothiazole-Thiazolidinone Hybrid 3b | MRSA | 0.25 | [8] |
| Nitrothiazole-Thiazolidinone Hybrid 3b | C. albicans | <0.5 | [8] |
| Thiazole-Coumarin Derivative 4 | E. coli | - (IZ = 22 mm) | [6] |
| Thiazole-Coumarin Derivative 4 | C. albicans | - (IZ = 19 mm) | [6] |
| Hetarylthiazole Derivative 9 | Antifungal strains | 0.06-0.23 | [11] |
Note: "IZ" refers to the Inhibition Zone diameter in mm from agar diffusion assays, indicating activity but not a direct MIC value.
Application Note 2: In Vivo Efficacy Assessment in a Murine Model
Promising candidates from in vitro screening must be evaluated for in vivo efficacy. A murine skin infection model is highly relevant for compounds targeting pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), a common cause of skin and soft tissue infections.[5][12]
Protocol 3: Murine Model of MRSA Skin Infection
This protocol is adapted from studies evaluating topical antimicrobial agents.[5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Electric clippers and depilatory cream
-
Sterile biopsy punch (4 mm)
-
MRSA inoculum (e.g., USA300 strain), ~1-5 x 10⁷ CFU in 50 µL PBS
-
Test compound formulated in a topical vehicle (e.g., polyethylene glycol)
-
Positive control (e.g., Mupirocin ointment)
-
Vehicle control
-
Sterile PBS and surgical tools
Procedure:
-
Anesthetize the mice and shave a small area on their dorsum. Apply depilatory cream to remove remaining fur and clean the area with ethanol.
-
Create a full-thickness wound using a sterile 4-mm biopsy punch.
-
Inoculate the wound with 50 µL of the prepared MRSA suspension.
-
Allow the infection to establish for 24 hours.
-
After 24 hours, begin treatment. Apply a defined amount (e.g., 50 mg) of the test compound formulation, positive control, or vehicle control directly to the wound.
-
Repeat the treatment daily for 3-5 consecutive days.
-
One day after the final treatment, humanely euthanize the mice.
-
Excise the wounded tissue using an 8-mm biopsy punch.
-
Homogenize the tissue sample in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (e.g., Mannitol Salt Agar) to determine the bacterial load (CFU/gram of tissue).
-
Compare the bacterial burden in the treated groups to the vehicle control group to determine the compound's efficacy. Compounds that reduce the MRSA burden by more than 90% are considered potent.[5]
Proposed Mechanism of Action
The precise mechanism of action for many thiazole-based antimicrobials is still under investigation. However, in silico molecular docking studies and experimental evidence suggest that these compounds can interfere with essential bacterial processes.[11] One proposed mechanism is the inhibition of crucial enzymes involved in cell wall biosynthesis, such as MurB, or enzymes critical for DNA replication, like DNA gyrase.[11][12][13]
Caption: Proposed mechanism of action via inhibition of the bacterial MurB enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 6. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the condensation reaction between 2-aminoethanethiol (cysteamine) and a suitable methoxyacetyl derivative. Common starting materials include methoxyacetonitrile or esters of methoxyacetic acid. The reaction typically involves cyclization to form the desired thiazoline ring.
Q2: I am experiencing very low yields. What are the potential causes and how can I improve the outcome?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the purity of your starting materials, especially 2-aminoethanethiol, which can oxidize. Use freshly distilled or high-purity reagents.
-
Reaction Temperature: The optimal temperature is crucial. Temperatures that are too low may result in a slow or incomplete reaction, while excessively high temperatures can lead to side product formation and decomposition. See Table 1 for an example of temperature optimization.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are often used, but aprotic solvents may be suitable depending on the specific reactants.
-
Catalyst: While not always necessary, an acid or base catalyst can sometimes facilitate the cyclization step. Experiment with catalytic amounts of p-toluenesulfonic acid (p-TSA) or a mild base. Refer to Table 2 for catalyst optimization data.
-
Water Removal: The condensation reaction produces water, which can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
Q3: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A3: Common side products can include:
-
Disulfides: The thiol group of 2-aminoethanethiol is susceptible to oxidation, leading to the formation of cystamine (a disulfide). To mitigate this, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
N-(2-mercaptoethyl)methoxyacetamide: This is the intermediate thioamide formed before cyclization. If this is the major side product, the cyclization step is likely incomplete. Try increasing the reaction temperature or adding a catalyst to promote ring closure.
-
Polymers: Under certain conditions, starting materials can polymerize. This can often be minimized by controlling the temperature and using appropriate concentrations.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound typically involves:
-
Work-up: Neutralize the reaction mixture and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
-
Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the product from starting materials and side products. A solvent system of ethyl acetate in hexanes is a good starting point for elution.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for obtaining high-purity material.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction does not proceed to completion (starting material remains) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor progress by TLC or GC-MS. Consider adding a catalyst (see Table 2). |
| Product decomposes during work-up or purification | Product is unstable to acid, base, or heat. | Use mild work-up conditions. Avoid strong acids or bases. If using distillation, ensure it is performed under high vacuum to keep the temperature low. |
| Formation of a significant amount of disulfide byproduct | Oxidation of the thiol group in 2-aminoethanethiol. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. |
| Inconsistent results between batches | Variability in reagent quality or reaction setup. | Use reagents from the same supplier and lot number if possible. Ensure consistent reaction conditions (temperature, stirring speed, atmosphere). |
Data Presentation
Table 1: Optimization of Reaction Conditions for Thiazoline Synthesis¹
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 45 |
| 2 | Toluene | 110 (Reflux) | 8 | 72 |
| 3 | Ethanol | 78 (Reflux) | 12 | 65 |
| 4 | Acetonitrile | 82 (Reflux) | 10 | 58 |
| 5 | Dioxane | 100 | 8 | 75 |
¹Data is illustrative and represents a typical optimization process for the condensation of 2-aminoethanethiol with a nitrile.
Table 2: Effect of Catalyst on Reaction Time and Yield¹
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 100 | 12 | 68 |
| 2 | p-TSA (5) | 100 | 6 | 82 |
| 3 | Triethylamine (10) | 100 | 10 | 71 |
| 4 | ZnCl₂ (5) | 100 | 7 | 79 |
¹Data is illustrative and based on the reaction in dioxane.
Experimental Protocols
Protocol: Synthesis of this compound from Methoxyacetonitrile
Materials:
-
2-Aminoethanethiol hydrochloride
-
Methoxyacetonitrile
-
Triethylamine (TEA)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-aminoethanethiol hydrochloride (1.0 eq).
-
Add toluene to the flask, followed by the slow addition of triethylamine (1.1 eq) at 0 °C to liberate the free amine.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methoxyacetonitrile (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove triethylamine hydrochloride salt and wash the solid with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Technical Support Center: Synthesis of 2-Alkoxy-4,5-dihydro-1,3-thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-alkoxy-4,5-dihydro-1,3-thiazoles?
A1: The primary synthetic strategies for constructing the 2-alkoxy-4,5-dihydro-1,3-thiazole core involve the cyclization of a precursor containing the key sulfur and nitrogen atoms. Common methods include:
-
From β-Amino Alcohols: This versatile approach involves the conversion of a β-amino alcohol into an N-(β-hydroxy)thioamide intermediate, which is then cyclized. The thioamide can be formed through thionation of the corresponding N-(β-hydroxy)amide using reagents like Lawesson's reagent.
-
From Oxazolines: 2-Alkyl or 2-aryl oxazolines can be converted to the corresponding thiazolines via sulfuration, typically using phosphorus pentasulfide (P₂S₅).
-
From β-Amino Thiols: Direct condensation of a β-amino thiol with a suitable electrophile, such as an orthoester or an imidate, can yield the desired 2-alkoxy-thiazoline.
Q2: What are the potential common byproducts in the synthesis of 2-alkoxy-4,5-dihydro-1,3-thiazoles?
A2: While the literature specifically detailing byproducts for 2-alkoxy-4,5-dihydro-1,3-thiazoles is limited, several side products can be anticipated based on the reactivity of the thiazoline ring and the functional groups involved. These include:
-
Hydrolysis Products: The 2-alkoxy group may be susceptible to hydrolysis, particularly in the presence of acid or moisture, to yield the corresponding 2-oxo-thiazolidine (a cyclic thiocarbamate).
-
Oxidation Products: Over-oxidation during the synthesis or workup can lead to the formation of the corresponding aromatic 2-alkoxy-1,3-thiazole. Other potential oxidation byproducts include N-oxides, sulfoxides, and sulfones, especially when using strong oxidizing agents.
-
Ring-Opened Byproducts: Under certain conditions, particularly with oxidizing agents, the thiazoline ring can undergo cleavage, leading to acyclic disulfide byproducts.[1]
-
Unreacted Starting Materials or Intermediates: Incomplete reactions can result in the presence of starting materials or key intermediates, such as N-(β-hydroxy)thioamides, in the final product mixture.
Q3: How can I minimize the formation of the aromatic 2-alkoxy-1,3-thiazole byproduct?
A3: The formation of the aromatic thiazole is an oxidative process. To minimize this:
-
Control the Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
-
Avoid Overly Harsh Oxidants: If an oxidation step is necessary in a related part of the synthesis, choose mild and selective oxidizing agents.
-
Moderate Reaction Temperatures: High temperatures can promote dehydrogenation. Maintain the recommended reaction temperature.
-
Careful Workup: During the workup, avoid prolonged exposure to air and consider using deoxygenated solvents.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Alkoxy-4,5-dihydro-1,3-thiazole
| Potential Cause | Suggested Solution |
| Incomplete Cyclization | - Ensure the cyclizing reagent (e.g., dehydrating agent) is fresh and used in the correct stoichiometric amount.- Increase the reaction time or temperature moderately, monitoring for byproduct formation. |
| Hydrolysis of the Product | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.- Neutralize any acidic catalysts promptly during workup. |
| Side Reactions | - Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify major byproducts.- Adjust reaction conditions (e.g., temperature, catalyst, solvent) to disfavor the formation of identified byproducts. |
Problem 2: Presence of a Significant Amount of an Unidentified Impurity
| Potential Cause | Suggested Solution |
| Isomeric Byproduct | - Consider the possibility of the formation of a 3-thiazoline isomer, which can sometimes occur during the oxidation of thiazolidines.- Use 2D NMR techniques (e.g., HMBC, HSQC) to elucidate the structure of the impurity. |
| Ring-Opened Product | - If oxidizing agents were used, the impurity could be a disulfide. Mass spectrometry can help identify such species.[1]- To avoid this, consider alternative synthetic routes that do not involve harsh oxidation steps. |
| Starting Material-Related Impurity | - The impurity may arise from a side reaction of one of the starting materials. For example, the self-condensation of an orthoester.- Ensure the purity of all starting materials before use. |
Experimental Protocols
General Protocol for the Synthesis of 2-Alkoxy-4,5-dihydro-1,3-thiazoles via Cyclization of N-(β-hydroxy)thioamides
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Formation of the N-(β-hydroxy)amide:
-
To a solution of the desired β-amino alcohol (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add the corresponding acyl chloride or anhydride (1.1 eq.) at 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq.), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
-
Thionation to the N-(β-hydroxy)thioamide:
-
Dissolve the N-(β-hydroxy)amide (1.0 eq.) in an anhydrous solvent (e.g., toluene or THF).
-
Add Lawesson's reagent (0.5-0.6 eq.) portion-wise.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate. Purify the crude thioamide by column chromatography.
-
-
Cyclization to the 2-Alkoxy-4,5-dihydro-1,3-thiazole:
-
Dissolve the purified N-(β-hydroxy)thioamide (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane).
-
Add a dehydrating agent, such as triflic anhydride or a carbodiimide-based reagent, at a low temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction carefully (e.g., with a saturated sodium bicarbonate solution) and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the 2-alkoxy-4,5-dihydro-1,3-thiazole.
-
Visualizations
References
Technical Support Center: Purification of 2-Substituted-4,5-dihydro-1,3-thiazoles
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to the purification of 2-substituted-4,5-dihydro-1,3-thiazoles (thiazolines).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-substituted-4,5-dihydro-1,3-thiazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery After Column Chromatography | 1. Irreversible Adsorption: The compound, especially if basic, may bind too strongly to the acidic silica gel. 2. Decomposition: The thiazoline ring may be sensitive to the acidic nature of the silica gel, leading to ring-opening or other degradation.[1][2] 3. Incorrect Solvent System: The eluent may be too polar, causing co-elution with impurities, or not polar enough, resulting in the compound remaining on the column. | 1. Modify Stationary/Mobile Phase: Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonia to the eluent to neutralize the silica surface. Alternatively, use a different stationary phase such as neutral or basic alumina. 2. Rapid Purification: Use flash chromatography to minimize the compound's contact time with the stationary phase. 3. Optimize Eluent: Systematically test solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.3-0.4 for the target compound. |
| Product is an Oil Instead of a Crystalline Solid | 1. Presence of Impurities: Co-eluted impurities can disrupt the crystal lattice formation. 2. Residual Solvent: Trapped solvent from the purification process can prevent solidification. | 1. Re-purify: If impurities are detected (e.g., by NMR), repeat column chromatography with a more optimized solvent system or consider preparative HPLC. 2. Trituration: Add a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether), and stir or sonicate the mixture to induce precipitation. 3. High-Vacuum Drying: Remove residual solvent by drying the sample under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable. |
| Co-elution of Product with an Impurity | 1. Similar Polarity: The impurity and the product have very similar polarities, making separation difficult. 2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. | 1. Fine-tune Solvent System: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture (e.g., 9:1 Hexane:EtOAc vs. 8.5:1.5). Try adding a different solvent to the mobile phase to alter selectivity. 2. Reduce Load: Decrease the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight). 3. Use a Longer Column: Increase the column length to improve the theoretical plates and enhance separation. |
| Streaking or Tailing on TLC and Column | 1. Acidity/Basicity: The compound is ionic and interacts strongly with active sites on the silica gel. 2. Compound Insolubility: The compound is not fully dissolved in the mobile phase at the point of loading or during elution. | 1. Neutralize Eluent: As with low recovery, add a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds). 2. Change Loading Method: Use dry loading by adsorbing the crude material onto a small amount of silica gel before adding it to the column. This ensures better initial separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common purification technique for 2-substituted-4,5-dihydro-1,3-thiazoles?
A1: The most frequently cited method in the literature is column chromatography over silica gel.[3][4] This technique is effective for separating the desired thiazoline from unreacted starting materials and synthesis byproducts. Recrystallization is also a viable and often used method, particularly if the crude product is obtained as a solid.[5][6]
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent or solvent mixture that provides good separation between your product and any impurities, with the product having an Rf value between 0.3 and 0.4. Common solvent systems for these compounds are mixtures of a non-polar solvent like petroleum ether (PE) or hexanes with a more polar solvent like ethyl acetate (EA).[3]
Q3: My thiazoline derivative contains a basic nitrogen. Are there special precautions for purification?
A3: Yes. Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing, and sometimes irreversible adsorption. To mitigate this, it is common practice to add a small percentage (0.5-1%) of a base, such as triethylamine (Et₃N), to the eluent. This deactivates the acidic sites and improves chromatography.
Q4: What are the typical impurities I might encounter?
A4: Impurities largely depend on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as cysteine derivatives and substituted benzonitriles or thioamides.[3][7]
-
Reaction Reagents: For example, residual phosphorus pentasulfide (P₂S₅) if used for thionation.[1]
-
Side Products: Oxidized byproducts (e.g., the corresponding thiazole) or products from ring-opening hydrolysis can sometimes form, especially if the compound is unstable.[1][2]
Q5: Which analytical techniques should I use to confirm the purity and structure of my final product?
A5: A combination of techniques is essential for full characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and assessing purity by checking for the absence of signals from impurities.[3][8]
-
Mass Spectrometry (MS): Techniques like ESI-MS are used to confirm the molecular weight of the synthesized compound.[3]
-
Melting Point: For solid compounds, a sharp melting point range is a good indicator of high purity.[3][5]
Table of Exemplary Purification Conditions
The following table summarizes column chromatography conditions reported for specific 2-substituted-4,5-dihydro-1,3-thiazoles.
| Compound | Substituent (R) | Purification Method | Eluent System | Physical State | Reference |
| (S)-2-Phenyl-4-methoxycarbonyl-4,5-dihydrothiazole | Phenyl | Column Chromatography | Petroleum Ether / Ethyl Acetate | White Powder | [3] |
| (S)-2-(4'-Fluorophenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 4-Fluorophenyl | Column Chromatography | Petroleum Ether / Ethyl Acetate | White Solid | [3] |
| (S)-2-(2′-Chlorophenyl)-4-hydroxymethyl-4,5-dihydrothiazole | 2-Chlorophenyl | Column Chromatography | Petroleum Ether / Ethyl Acetate | Yellow Oil | [3] |
| 2,3-dihydro[3][5]thiazolo[4,5-b]pyridines | Varied Phenyl | Column Chromatography | Not specified | Not specified | [4] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying a 2-substituted-4,5-dihydro-1,3-thiazole derivative that is stable on silica gel.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3-0.4.
-
If the compound is basic, add 0.5% triethylamine to the chosen solvent system.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).
-
Fill the column about two-thirds full with the non-polar component of your eluent.
-
Prepare a slurry of silica gel in the same solvent. Gently pour the slurry into the column.
-
Tap the column gently to ensure even packing and allow the silica to settle. Open the stopcock to drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add 2-3 g of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently add a small layer of sand or glass wool on top to prevent disturbance of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Using positive pressure (flash chromatography), push the solvent through the column at a steady rate.
-
Collect fractions in test tubes. Monitor the separation by periodically checking the fractions with TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 2-substituted-4,5-dihydro-1,3-thiazole.
-
Place the sample under a high vacuum to remove any final traces of solvent.
-
Protocol 2: Recrystallization
This method is suitable for purifying solid products with moderate to high initial purity.
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water/hexanes).[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all solvent.
-
Visual Guides
Caption: General purification workflow for 2-substituted-4,5-dihydro-1,3-thiazoles.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, a key intermediate in numerous pharmaceutical syntheses, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to assist researchers and production chemists in overcoming common hurdles encountered during the transition from laboratory to pilot plant and beyond.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared through the condensation reaction of methoxyacetonitrile and cysteamine.
| Observed Problem | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete reaction | - Ensure accurate stoichiometry of reactants. An excess of either methoxyacetonitrile or cysteamine can lead to side reactions. - Monitor reaction temperature closely. Exothermic reactions can lead to runaway conditions and byproduct formation if not properly controlled. - Verify catalyst activity and loading, if applicable. |
| Product degradation | - The dihydrothiazole ring can be susceptible to hydrolysis, especially under acidic conditions. Maintain a neutral or slightly basic pH during workup and purification. - Avoid prolonged exposure to high temperatures. | |
| Inefficient workup | - Optimize extraction solvent and pH to maximize product recovery. - Minimize the volume of aqueous washes to reduce product loss. | |
| Product Purity Issues (Presence of Impurities) | Unreacted starting materials | - Improve reaction conversion by adjusting reaction time or temperature. - Optimize purification method (e.g., distillation, crystallization) to effectively remove starting materials. |
| Formation of N-(2-mercaptoethyl)methoxyacetamide | - This is a common byproduct resulting from the incomplete cyclization. - Ensure efficient removal of water formed during the reaction to drive the equilibrium towards the cyclized product. - Consider the use of a dehydrating agent. | |
| Formation of polymeric byproducts | - High concentrations of reactants or localized overheating can promote polymerization. - Ensure adequate mixing and heat dissipation, especially in large reactors. - Consider a semi-batch process where one reactant is added gradually to control the reaction rate. | |
| Difficulties in Product Isolation/Purification | Product is an oil or low-melting solid | - High-vacuum distillation is a common purification method. Ensure the vacuum is sufficient to lower the boiling point and prevent thermal decomposition. - If distillation is not feasible, explore crystallization by screening different solvent systems. The addition of an anti-solvent may be effective. |
| Co-distillation of impurities | - Fractionate the distillate carefully, collecting narrow boiling point fractions. - Analyze fractions by GC or HPLC to identify the purest fractions. | |
| Reaction Stalls or is Sluggish | Poor mixing | - Inadequate agitation can lead to localized concentration gradients and slow reaction rates. - Ensure the stirrer design and speed are appropriate for the reactor volume and viscosity of the reaction mixture. |
| Deactivation of catalyst (if used) | - Impurities in the starting materials can poison the catalyst. Ensure the quality of all reagents. | |
| Color Formation in the Final Product | Presence of trace impurities | - Treat the crude product with activated carbon to remove colored impurities. - Ensure all equipment is thoroughly cleaned to prevent contamination. |
| Oxidation | - The thiol group of cysteamine and the final product can be susceptible to oxidation. - Consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling methoxyacetonitrile and cysteamine on a large scale?
A1: Both methoxyacetonitrile and cysteamine present significant safety hazards that require careful management in a production environment.
-
Methoxyacetonitrile: This is a toxic and flammable liquid. It can be absorbed through the skin and is harmful if inhaled or swallowed. Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be worn.
-
Cysteamine: This compound has a strong, unpleasant odor and can cause skin and eye irritation. It is also harmful if swallowed. Adequate ventilation and PPE are essential. Due to its odor, consider using a closed-system for transfers.
Q2: What is the most common and challenging impurity to remove during the scale-up of this compound production?
A2: The most frequently encountered and difficult-to-remove impurity is the acyclic intermediate, N-(2-mercaptoethyl)methoxyacetamide. Its structural similarity and comparable polarity to the desired product make separation by standard techniques like distillation challenging. Optimizing the reaction conditions to favor complete cyclization is the most effective strategy to minimize its formation.
Q3: How does the stability of this compound affect its storage and handling?
A3: this compound can be sensitive to acidic conditions, which can lead to hydrolysis of the dihydrothiazole ring. It is recommended to store the purified product under a neutral or slightly basic environment and under an inert atmosphere to prevent oxidation. For long-term storage, refrigeration is advisable to minimize potential degradation. A study on a similar compound, 2-(1-hydroxyethyl)-4,5-dihydrothiazole, showed significant degradation at pH 4.5 within a day[1].
Experimental Protocols
General Synthesis of this compound
This protocol provides a general laboratory-scale procedure that can be adapted for scale-up.
Materials:
-
Methoxyacetonitrile
-
Cysteamine (or cysteamine hydrochloride with a base)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Base (if using cysteamine hydrochloride, e.g., sodium methoxide, triethylamine)
Procedure:
-
To a stirred solution of cysteamine (or a suspension of cysteamine hydrochloride and base) in the chosen solvent under an inert atmosphere, add methoxyacetonitrile dropwise at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC, TLC, or HPLC).
-
Upon completion, the reaction mixture is worked up. This may involve filtration to remove any salts, followed by washing the organic phase with water and brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure.
-
The crude product is purified, typically by vacuum distillation, to yield this compound as a liquid.
Visualizations
Logical Relationship: Troubleshooting Low Product Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification process.
References
Technical Support Center: 4,5-Dihydro-1,3-thiazole Nucleus Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the 4,5-dihydro-1,3-thiazole (also known as 2-thiazoline) nucleus. This resource provides troubleshooting guides and frequently asked questions to help you prevent unwanted ring-opening of this important heterocyclic scaffold during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work.
Question: My 2-thiazoline compound is decomposing during aqueous work-up. What is happening and how can I prevent it?
Answer:
Your compound is likely undergoing hydrolysis. The 2-thiazoline ring is susceptible to ring-opening by water, and the rate of this hydrolysis is highly dependent on the pH of the aqueous solution. The reaction is catalyzed by both acid and base.
Immediate Actions:
-
Neutralize Carefully: Ensure the pH of your aqueous phase is as close to neutral (pH 7) as possible before and during extraction. Hydrolysis is slowest around this pH.[1]
-
Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions quickly and efficiently.
-
Use Brine: Wash with saturated sodium chloride solution (brine) to reduce the solubility of your compound in the aqueous layer and to help break up emulsions, speeding up phase separation.
-
Work at Low Temperatures: Perform the work-up on ice to decrease the rate of hydrolysis.
Preventative Strategies:
-
Anhydrous Work-up: If your downstream application allows, consider an anhydrous work-up. This can involve filtering the reaction mixture through a plug of silica gel or celite and washing with a non-polar organic solvent.
-
Aprotic Solvents for Extraction: Use aprotic organic solvents for extraction (e.g., dichloromethane, ethyl acetate) and ensure they are dry.
Question: I am observing significant product loss during silica gel column chromatography. How can I improve the stability of my 2-thiazoline compound on silica?
Answer:
Standard silica gel is acidic and can catalyze the ring-opening of sensitive 2-thiazoline compounds.
Recommended Solutions:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before use. A common method is to use silica gel impregnated with triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or C18-functionalized silica gel for reverse-phase chromatography.
-
Flash Chromatography: Employ flash column chromatography to minimize the time the compound spends on the stationary phase.
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system to neutralize the acidic sites on the silica gel.
Experimental Protocol: Preparation of Neutralized Silica Gel for Chromatography
-
Prepare a slurry of silica gel in the desired non-polar solvent component of your eluent system.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-30 minutes.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column with the mobile phase containing 0.1-1% triethylamine before loading your sample.
Question: My N-alkylation reaction on the 2-thiazoline nitrogen is failing or giving low yields and complex mixtures. What could be the cause?
Answer:
N-alkylation of 2-thiazolines can be challenging. The reaction can lead to the formation of a thiazolinium salt, which can be more susceptible to nucleophilic attack and subsequent ring-opening, especially under basic conditions.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to minimize side reactions. Strong, nucleophilic bases can promote ring-opening.
-
Reaction Conditions: Perform the reaction at the lowest effective temperature to reduce the rate of decomposition.
-
Alkylating Agent: Use a highly reactive alkylating agent (e.g., alkyl iodides or triflates) to ensure the alkylation proceeds faster than potential degradation pathways.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can initiate hydrolysis of the thiazolinium salt intermediate.
Frequently Asked Questions (FAQs)
Q1: Under what pH conditions is the 4,5-dihydro-1,3-thiazole nucleus most stable?
A1: The 4,5-dihydro-1,3-thiazole nucleus is generally most stable in neutral to slightly alkaline conditions (pH 7-8.5). It is highly susceptible to hydrolysis under acidic conditions, with the maximum rate of hydrolysis occurring around pH 3.[1] While it is more stable in strongly acidic conditions (e.g., concentrated HCl) and neutral solutions, weakly acidic conditions should be avoided.[1]
Q2: What are the common byproducts of 2-thiazoline ring-opening?
A2: The byproducts depend on the conditions that lead to ring-opening:
-
Hydrolysis: Under acidic or basic conditions, hydrolysis typically yields N-acyl-β-mercaptoethylamines or S-acyl-β-mercaptoethylamines.
-
Oxidation: Strong oxidizing agents can lead to a variety of ring-opened products, including benzoylamino sulfinic acids and disulfides.[2]
Q3: How do substituents on the 2-thiazoline ring affect its stability?
A3: The electronic nature of substituents can influence the stability of the ring. Electron-donating groups on the thiazolidine ring have been reported to decrease hydrolytic stability. Aromatic substituents at the 2-position can influence the rate of racemization at the 4-position during certain synthetic manipulations.
Q4: What are the best practices for storing compounds containing a 2-thiazoline nucleus?
A4: To ensure the long-term stability of 2-thiazoline-containing compounds, they should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Protect from moisture by storing in a desiccator or with a desiccant.
-
Solvent: If in solution, use a dry, aprotic solvent.
Quantitative Data on Stability
The stability of the 2-thiazoline ring is significantly influenced by pH. The following table summarizes the pH-dependent hydrolysis rate of 2-methyl-2-thiazoline.
| pH | Relative Rate of Hydrolysis | Stability |
| < 1 | Low | Relatively stable in concentrated acid |
| ~ 3 | Maximum | Highly unstable |
| 4.5 | High | Significant degradation within 24 hours |
| 6.5 | Low | More stable |
| 7.0 | Very Low | Most stable |
| 8.5 | Low | More stable |
| > 9 | Increasing | Less stable than at neutral pH |
Data synthesized from multiple sources indicating general trends.
Visual Guides
Experimental Workflow for Handling Sensitive 2-Thiazoline Compounds
Caption: Recommended workflow for handling sensitive 2-thiazoline compounds.
Troubleshooting Ring-Opening During Synthesis
Caption: Decision tree for troubleshooting the ring-opening of 2-thiazolines.
pH-Dependent Hydrolysis of the 2-Thiazoline Ring
Caption: Simplified pathways for acid and base-catalyzed hydrolysis of 2-thiazolines.
References
Improving the yield and purity of Hantzsch thiazoline synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of the Hantzsch thiazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazoline synthesis? The Hantzsch thiazoline synthesis is a classic organic reaction used to synthesize thiazole rings. It involves the condensation reaction between an α-haloketone and a thioamide or thiourea derivative.[1][2][3] The reaction is known for its simplicity and high-yielding nature, making it a widely used method for creating the thiazole scaffold, which is present in many pharmaceuticals.[4][5]
Q2: What is the general mechanism of the Hantzsch synthesis? The reaction proceeds through a multi-step pathway:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon to form a five-membered ring intermediate, a 4-hydroxythiazoline.[4][6]
-
Dehydration: The final step is the acid-catalyzed dehydration of the 4-hydroxythiazoline intermediate to form the aromatic thiazole ring.[4]
Q3: What are the critical factors influencing the yield and purity of the reaction? Several factors can significantly impact the outcome of the Hantzsch synthesis:
-
Reagent Quality: The purity of the α-haloketone and thioamide is crucial. α-Haloketones can be unstable and toxic, so fresh or properly stored reagents are recommended.[7]
-
Solvent: The choice of solvent affects reaction rate and solubility of reactants and products. Alcohols like ethanol or methanol are common, often mixed with water.[8][9] Greener, solvent-free approaches have also been developed.[10][11]
-
Temperature: Reaction temperature influences the rate of both the main reaction and potential side reactions. Optimal temperatures can range from room temperature to reflux, depending on the specific substrates.[8][12]
-
Reaction Time: Sufficient time is needed for the reaction to go to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal time.[11]
-
Catalyst: While many Hantzsch syntheses proceed without a catalyst, some protocols use acids or reusable solid catalysts like silica-supported tungstosilicic acid to improve yields and reaction times.[8][9]
Q4: What are common side reactions or potential impurities? The most common issues affecting purity are:
-
Unreacted Starting Materials: If the reaction does not go to completion, the final product will be contaminated with the initial α-haloketone and thioamide.
-
Stable Intermediates: The 4-hydroxythiazoline intermediate can sometimes be isolated, especially if the final dehydration step is incomplete.[6]
-
Side Products: Under certain acidic conditions, the reaction of α-halogeno ketones with N-monosubstituted thioureas can lead to 2-imino-2,3-dihydrothiazoles instead of the expected 2-(N-substituted amino)thiazoles, affecting regioselectivity.[13] Another possible side product is an α-thiocyanatoketone, which may form under specific solvent conditions.[6]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the likely causes and solutions? A1: Low yields can stem from several issues. Systematically check the following:
-
Incomplete Reaction: Monitor the reaction's progress with TLC. If starting material is still present after the specified time, consider increasing the reaction time or temperature.[11] Modern methods like microwave irradiation or ultrasonic activation can significantly reduce reaction times and improve yields.[8][12][14]
-
Reagent Stoichiometry and Purity: Ensure you are using the correct molar ratios. An excess of the thioamide is sometimes used.[4] Verify the purity of your α-haloketone, as it can degrade over time.
-
Suboptimal Solvent: The chosen solvent may not be ideal for your specific substrates. As shown in the table below, solvent choice has a dramatic effect on yield. An ethanol/water mixture often provides good results.[8][9]
-
Work-up losses: The product might be partially soluble in the wash solvents. Ensure the product has fully precipitated before filtration. Pouring the reaction mixture into a weak base solution like 5% Na₂CO₃ can help precipitate the product and neutralize acidic byproducts.[4]
Q2: My final product is impure even after filtration. What are the next steps? A2: If filtration alone is insufficient, consider these purification strategies:
-
Recrystallization: This is a highly effective method for purifying solid products. Choose a solvent system where the product is soluble at high temperatures but poorly soluble at room or low temperatures. Ethyl acetate is often a good starting point.[15]
-
Washing: Wash the crude product thoroughly on the filter with a suitable solvent (like cold water or a hexane/ethyl acetate mixture) to remove soluble impurities.[4] Using a dilute sodium carbonate solution can help remove unreacted acidic starting materials or byproducts.[4]
-
Column Chromatography: For difficult-to-separate mixtures or oily products, silica gel column chromatography is the standard method.[16]
Q3: The reaction is very slow or seems to have stalled. How can I accelerate it? A3: To increase the reaction rate, you can:
-
Increase Temperature: Gently heating the reaction mixture to reflux is a common strategy.[4]
-
Use a Catalyst: Employing a reusable solid acid catalyst can enhance reaction rates and improve yields under milder conditions.[8]
-
Apply Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically decrease reaction times from hours to minutes and increase yields.[12] Similarly, ultrasonic irradiation at room temperature can also be more efficient than conventional heating.[8][9]
Q4: I am concerned about the environmental impact and safety of the reagents. Are there greener alternatives? A4: Yes, significant progress has been made in developing more environmentally benign methods for Hantzsch synthesis.[7] Consider these options:
-
Green Solvents: Replace traditional organic solvents with water, ethanol, or ethanol/water mixtures.[7][8]
-
Solvent-Free Conditions: Some protocols work well by grinding the reactants together at room temperature, sometimes with a few drops of a wetting agent like ethanol, eliminating the need for bulk solvent.[10][11]
-
Reusable Catalysts: Using solid-supported catalysts simplifies purification (the catalyst can be filtered off and reused) and reduces waste.[8][9]
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Synthesis Yield This table summarizes the results from a study optimizing a one-pot, three-component synthesis of a specific Hantzsch thiazole derivative.
| Entry | Solvent | Temperature (°C) | Catalyst (SiW.SiO₂) | Time (h) | Yield (%) |
| 1 | Water | 25 | 15% | 12 | 20 |
| 2 | Water | Reflux | 15% | 5 | 60 |
| 3 | Ethanol | 25 | 15% | 12 | 25 |
| 4 | Ethanol | Reflux | 15% | 3.5 | 70 |
| 5 | Methanol | 25 | 15% | 12 | 20 |
| 6 | Methanol | Reflux | 15% | 4 | 65 |
| 7 | Ethanol/Water (50/50) | 25 | 15% | 12 | 50 |
| 8 | Ethanol/Water (50/50) | 65 | 15% | 2 | 87 |
| Data adapted from Bouherrou et al.[8][9] |
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation This table compares the efficiency of conventional heating with ultrasonic irradiation for the synthesis of various thiazole derivatives.
| Compound | Method | Time | Yield (%) |
| 4a | Conventional Heating (65 °C) | 2 h | 87% |
| Ultrasonic Irradiation (RT) | 1.5 h | 85% | |
| 4d | Conventional Heating (65 °C) | 3.5 h | 80% |
| Ultrasonic Irradiation (RT) | 2 h | 82% | |
| 4h | Conventional Heating (65 °C) | 3.5 h | 79% |
| Ultrasonic Irradiation (RT) | 2 h | 80% | |
| Data adapted from Bouherrou et al.[8][9] |
Experimental Protocols
Protocol 1: General Synthesis of 2-amino-4-phenylthiazole This protocol is a standard example of a simple Hantzsch synthesis.
-
Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add Solvent: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Cooling and Precipitation: Remove the reaction from heat and allow it to cool to room temperature.
-
Work-up: Pour the reaction contents into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. This will neutralize any acid and help precipitate the product.
-
Isolation: Filter the resulting solid using a Büchner funnel. Wash the collected solid (filter cake) with water.
-
Drying and Analysis: Spread the solid on a watch glass to air dry. Once dry, determine the mass, calculate the percent yield, and characterize the product (e.g., melting point, TLC, NMR).[4]
Protocol 2: One-Pot, Three-Component Synthesis Using a Reusable Catalyst This protocol is an example of a more advanced, efficient, and greener method.
-
Reaction Setup: In a flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (SiW.SiO₂, 15% by weight).
-
Add Solvent: Add 5 mL of an ethanol/water (50/50 v/v) mixture.
-
Heating: Reflux the mixture with stirring at 65°C for 2-3.5 hours (monitor by TLC).
-
Isolation of Product and Catalyst: Filter the hot solution. The solid collected is the crude product and the catalyst.
-
Purification: Wash the collected solid with ethanol. Then, dissolve the solid in acetone. The insoluble portion is the SiW.SiO₂ catalyst, which can be recovered by filtration for reuse.
-
Final Product: Evaporate the acetone from the filtrate under vacuum to yield the purified product.[9]
Visualizations
Caption: General experimental workflow for the Hantzsch thiazoline synthesis.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Thiazoline Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the microwave-assisted synthesis of thiazolines.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my reaction yield consistently low?
Low yields in microwave-assisted thiazoline synthesis can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: The reaction time may be insufficient. While microwave synthesis is rapid, ensure the reaction has proceeded to completion by monitoring with Thin Layer Chromatography (TLC).[1]
-
Sub-optimal Temperature: The reaction temperature might not be optimal. The ideal temperature can vary depending on the specific substrates and solvent used. It is recommended to perform small-scale optimization experiments, screening a range of temperatures (e.g., 40°C to 120°C).[1][2][3]
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Microwave Power: The applied microwave power may be too high or too low. A common starting point is 200-300W.[1][2][3] Excessive power can lead to decomposition of reactants or products, while insufficient power will result in an incomplete reaction.
-
Solvent Choice: The choice of solvent is critical in microwave chemistry as it needs to efficiently absorb microwave energy. Polar solvents like methanol or ethanol are often effective.[1][3] In some cases, solvent-free conditions can also be highly effective and should be considered.[4][5][6]
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Reagent Quality and Stoichiometry: Ensure the purity of your starting materials. Degradation of reagents, particularly aldehydes, can significantly impact yield. Also, verify the stoichiometry of your reactants.
-
Moisture: The presence of water can interfere with the reaction. Using anhydrous conditions, for instance by adding a drying agent like MgSO₄, can sometimes improve yields.[2][3]
2. I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions and how can I minimize them?
The formation of side products is a common issue. The nature of these byproducts depends on your specific reaction.
-
Competing Nucleophilic Substitution: When using precursors like 2-bromoketones, there can be competition in nucleophilic substitution, leading to undesired products.[2] A potential solution is to use alternative starting materials, such as 1-mercaptopropan-2-one, which can avoid these secondary nucleophilic substitutions.[2][3]
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Decomposition: As mentioned above, excessive microwave power or prolonged reaction times can lead to the decomposition of starting materials or the desired thiazoline product.
-
Alternative Reaction Pathways: Depending on the substrates, alternative cyclization or condensation reactions may occur. Careful selection of reaction conditions (temperature, solvent) can help favor the desired pathway.
To minimize side products, consider optimizing the reaction temperature and time. A lower temperature or shorter irradiation time might be sufficient to form the product without promoting side reactions.
3. My product is difficult to purify. What purification strategies are recommended?
Purification of thiazolines can sometimes be challenging due to their properties.
-
Column Chromatography: This is the most common method for purifying thiazolines. A silica gel column with a suitable solvent system, such as a hexane/ethyl acetate gradient, is often effective.[3][5]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique.
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove solid impurities before further purification.[3]
4. Should I run the reaction under sealed or open-vessel conditions?
For reactions involving volatile solvents, it is crucial to use a sealed vessel designed for microwave synthesis to prevent solvent evaporation and maintain pressure.[3] This also allows for heating the solvent above its boiling point, which can accelerate the reaction. Always ensure the vessel is not filled to more than two-thirds of its volume to allow for expansion.
Comparative Yield Data
The following table summarizes a comparison of product yields for thiazoline synthesis under conventional (room temperature) and microwave conditions, demonstrating the potential for improved yields and significantly reduced reaction times with microwave irradiation.
| Entry | Aldehyde/Ketone | Product | Yield (Room Temp.) | Yield (Microwave) |
| 1 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-methyl-2,5-dihydrothiazole | 64% | 71% |
| 2 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-4-methyl-2,5-dihydrothiazole | 77% | 47% |
| 3 | Benzaldehyde | 4-Methyl-2-phenyl-2,5-dihydrothiazole | 33% | 50% |
| 4 | 4-Hydroxybenzaldehyde | 4-(4-Methyl-2,5-dihydrothiazol-2-yl)phenol | 55% | 65% |
| 5 | 4-Methylbenzaldehyde | 4-Methyl-2-(p-tolyl)-2,5-dihydrothiazole | 69% | 49% |
| 6 | 2,3-Dimethoxybenzaldehyde | 2-(2,3-Dimethoxyphenyl)-4-methyl-2,5-dihydrothiazole | 69% | 75% |
| 7 | Vanillin | 2-Methoxy-4-(4-methyl-2,5-dihydrothiazol-2-yl)phenol | 90% | 70% |
| 8 | Cyclohexanone | Spiro-thiazoline derivative | 68% | 75% |
Data compiled from Gordillo-Cruz et al. (2021).[7]
Experimental Protocols
General Protocol for Microwave-Assisted Three-Component Synthesis of Thiazolines [2][3]
This protocol is based on the Asinger reaction approach.
Materials:
-
Aldehyde or ketone (1 mmol)
-
1-Mercaptopropan-2-one (1.1 mmol)
-
Ammonia solution in methanol (~13 M, 1 mL)
-
Anhydrous MgSO₄ (3 mmol, 0.360 g)
-
5 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
To a 5 mL microwave vial, add the aldehyde or ketone (1 mmol), anhydrous MgSO₄ (0.360 g), and the ammonia solution in methanol (1 mL).
-
Seal the vessel with a septum and place it in the microwave cavity.
-
Irradiate the mixture to reach and maintain a temperature of 40°C for 10 minutes at a power of 200 W.
-
After the first irradiation cycle, cool the vessel to room temperature.
-
Add 1-mercaptopropan-2-one (0.099 g, 1.1 mmol) to the reaction mixture.
-
Reseal the vessel and irradiate again under the same conditions (40°C, 10 min, 200 W).
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the vial to room temperature.
-
Open the vial and filter the mixture through a pad of Celite to remove solid residues.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for low yields and impurities.
Caption: A simplified reaction pathway for thiazoline synthesis.
References
Stability issues of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole in various solvents. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows signs of degradation over time in solution. What is the likely cause?
A1: The most probable cause of degradation is hydrolysis of the thiazoline ring. Thiazolines, especially those with 2-substituents, can be sensitive to moisture and acidic conditions. The presence of water in the solvent or an acidic environment can catalyze the opening of the dihydrothiazole ring. Some 2-thiazoline derivatives have been described as exceptionally moisture-sensitive and readily hydrolyze[1].
Q2: In which types of solvents is this compound expected to be most stable?
A2: The compound is expected to be most stable in aprotic, non-acidic organic solvents. Solvents that are anhydrous and free of acidic impurities are recommended for long-term storage of solutions.
Q3: Are there specific pH ranges to avoid when working with this compound in aqueous or protic solvents?
A3: Yes. Based on studies of similar 2-substituted thiazolines, acidic conditions should be avoided. The hydrolysis rate of 2-methyl-Δ2-thiazoline is at a maximum around pH 3[2]. Conversely, the compound is significantly more stable in neutral to slightly basic solutions and in concentrated acid[2]. Therefore, maintaining a pH between 7 and 9 is advisable if working with aqueous or protic solvents.
Q4: I suspect my compound has degraded. What are the likely degradation products?
A4: The primary degradation product resulting from hydrolysis is likely the ring-opened N-(2-mercaptoethyl)methoxyacetamide. Under oxidative conditions, further degradation to disulfides or sulfonic acids could occur[1].
Q5: How can I monitor the stability of this compound in my solvent system?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Forced degradation studies can be performed to generate these degradation products and ensure the analytical method is capable of resolving them[3][4][5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of purity in solution | Presence of water or acid in the solvent. | Use anhydrous solvents from a freshly opened bottle or that have been dried using appropriate methods. If the solvent is inherently acidic, consider using an alternative or neutralizing it with a non-reactive base. |
| Inconsistent results between experiments | Variable solvent quality or storage conditions. | Standardize solvent handling procedures. Use solvents from the same supplier and lot number if possible. Store solutions of the compound protected from light and moisture, and at low temperatures. |
| Appearance of new peaks in chromatogram | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products. This will help in confirming the identity of the new peaks and in developing a stability-indicating analytical method. |
| Precipitation of material from solution | Poor solubility or degradation to a less soluble product. | Check the solubility of the compound in the chosen solvent at the working concentration. If degradation is suspected, analyze the precipitate to identify its composition. |
Solvent Stability Summary
The following table provides a general guideline for the stability of this compound in different classes of solvents based on the known chemistry of similar thiazoline compounds.
| Solvent Class | Examples | Expected Stability | Rationale & Recommendations |
| Aprotic Non-polar | Hexane, Toluene, Dichloromethane | High | These solvents are unlikely to participate in hydrolysis. Ensure they are anhydrous. |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Generally stable, but ensure the solvents are anhydrous as they can be hygroscopic. Some aprotic polar solvents can contain acidic impurities. |
| Protic Polar (Non-aqueous) | Methanol, Ethanol, Isopropanol | Low to Moderate | These solvents can act as a source of protons and may facilitate hydrolysis, especially if water is present. Use with caution and preferably for short-term experiments. |
| Aqueous Solutions | Water, Buffers | Low (pH dependent) | Highly dependent on pH. Stability is expected to be poor under acidic conditions (pH < 7) and better at neutral to slightly basic pH. Significant degradation of a similar compound was observed at pH 4.5[6]. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at room temperature and/or 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature and/or 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC-UV and/or HPLC-MS to separate and identify the parent compound and any degradation products.
4. Method Validation:
-
The analytical method should be validated to ensure it is "stability-indicating," meaning it can accurately quantify the decrease of the active substance and the increase of degradation products.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Potential degradation pathway via acid-catalyzed hydrolysis.
References
- 1. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
Overcoming regioselectivity problems in dihydrothiazole synthesis
Welcome to the technical support center for dihydrothiazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to regioselectivity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Hantzsch dihydrothiazole synthesis with an N-substituted thiourea is giving me a mixture of regioisomers. How can I control the outcome to favor the 2-imino-2,3-dihydrothiazole isomer?
A1: The regioselectivity of the Hantzsch synthesis with N-substituted thioureas is highly dependent on the reaction conditions. Condensation in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively.[1] To favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, acidic conditions are required.[1]
Troubleshooting:
-
Problem: Low yield of the desired 2-imino-2,3-dihydrothiazole isomer.
-
Solution: Switch to strongly acidic reaction conditions. A reported method for efficient generation of 2-imino-2,3-dihydrothiazoles involves using a mixture of 10M HCl and ethanol (1:2 ratio) and heating at 80°C for 20 minutes.[1] In favorable cases, this can yield the desired isomer in up to 73%.[1]
Q2: I am using an unsymmetrical α-bromo-1,3-diketone in my Hantzsch synthesis and obtaining a mixture of 2-(N-arylamino)-5-acyl-4-methylthiazole and a rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazole. What determines this regioselectivity?
A2: This is a known issue when using unsymmetrical α-bromo-1,3-diketones. The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl carbons in the diketone.[2][3][4][5] The more electrophilic carbonyl carbon is preferentially attacked by the nitrogen of the thiourea.
Troubleshooting:
-
Problem: Formation of an undesired rearranged 2-(N-acylimino) product.
-
Solution: The choice of both the diketone and the N-substituted thiourea can influence the outcome. A study involving 20 different combinations of reactants showed that some combinations exclusively yield the desired 2-(N-arylamino)-5-acyl-4-methylthiazole, while others give the rearranged product or a mixture.[3][5] Refer to the data in Table 2 for specific reactant combinations that favor the desired regioisomer.
Q3: Are there alternative methods to the Hantzsch synthesis for preparing dihydrothiazoles that might offer better regiocontrol?
A3: Yes, several alternative methods have been developed. One prominent strategy involves the regioselective ring-opening of aziridines.[6][7] This method can provide access to precursors that can then be cyclized to form dihydrothiazoles. The regioselectivity of the aziridine ring-opening is influenced by the substituents on the aziridine ring and the nucleophile used.[6][7] For instance, the reaction of aziridines with potassium thiocyanate can be used to introduce the necessary functionality for subsequent cyclization.[8]
Troubleshooting:
-
Problem: Difficulty in achieving the desired regioselectivity with the Hantzsch synthesis.
-
Solution: Explore the synthesis of your target dihydrothiazole via an aziridine intermediate. The regioselective opening of a 2-substituted aziridine at the C3 position (the unsubstituted carbon) by a sulfur nucleophile can provide a clear pathway to a specific regioisomer of the dihydrothiazole precursor.[9]
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Hantzsch Synthesis with N-Substituted Thioureas
| Starting Materials | Reaction Conditions | Major Product | Minor Product | Reference |
| α-Haloketone + N-Monosubstituted Thiourea | Neutral Solvent | 2-(N-substituted amino)thiazole (exclusive) | - | [1] |
| α-Haloketone + N-Monosubstituted Thiourea | Acidic Conditions (e.g., 10M HCl-EtOH) | 3-Substituted 2-imino-2,3-dihydrothiazole | 2-(N-substituted amino)thiazole | [1] |
| 3-Chloro-2-butanone + N-Methylthiourea | 10M-HCl-EtOH (1:2), 80°C, 20 min | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole (73% yield) | 2-(Methylamino)-4-methylthiazole | [1] |
Table 2: Regioselectivity in the Reaction of Unsymmetrical α-Bromo-1,3-Diketones with N-Substituted Thioureas
| 1,3-Diketone | N-Substituted Thiourea | Product Outcome | Reference |
| 1-Phenylbutane-1,3-dione | N-Phenylthiourea | Exclusive formation of 2-(N-phenylamino)-5-benzoyl-4-methylthiazole | [3] |
| 1-(4-Methoxyphenyl)butane-1,3-dione | N-Phenylthiourea | Exclusive formation of 2-(N-phenylamino)-5-(4-methoxybenzoyl)-4-methylthiazole | [3] |
| 1-(4-Chlorophenyl)butane-1,3-dione | N-Phenylthiourea | Exclusive formation of 2-(N-phenylamino)-5-(4-chlorobenzoyl)-4-methylthiazole | [3] |
| 1-(4-Nitrophenyl)butane-1,3-dione | N-Phenylthiourea | Exclusive formation of 2-(N-phenylamino)-5-(4-nitrobenzoyl)-4-methylthiazole | [3] |
| 1-Phenylbutane-1,3-dione | N-(p-Tolyl)thiourea | Exclusive formation of 2-(N-(p-tolyl)amino)-5-benzoyl-4-methylthiazole | [3] |
| 1-Phenylbutane-1,3-dione | N-(p-Chlorophenyl)thiourea | Exclusive formation of 2-(N-benzoylimino)-3-(p-chlorophenyl)-4-methylthiazole | [3] |
| 1-(4-Methoxyphenyl)butane-1,3-dione | N-(p-Chlorophenyl)thiourea | Mixture of regioisomers | [3] |
| 1-(4-Chlorophenyl)butane-1,3-dione | N-(p-Chlorophenyl)thiourea | Exclusive formation of 2-(N-(4-chlorobenzoyl)imino)-3-(p-chlorophenyl)-4-methylthiazole | [3] |
| 1-(4-Nitrophenyl)butane-1,3-dione | N-(p-Chlorophenyl)thiourea | Exclusive formation of 2-(N-(4-nitrobenzoyl)imino)-3-(p-chlorophenyl)-4-methylthiazole | [3] |
| 1-Phenylbutane-1,3-dione | N-(p-Methoxyphenyl)thiourea | Mixture of regioisomers | [3] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Imino-3,4-dimethyl-2,3-dihydrothiazole under Acidic Conditions
This protocol is adapted from the method described by Bramley et al. for favoring the formation of the 2-imino isomer.[1]
Materials:
-
3-Chloro-2-butanone
-
N-Methylthiourea
-
10M Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-methylthiourea (1 equivalent) and 3-chloro-2-butanone (1 equivalent).
-
Add a solvent mixture of 10M HCl and ethanol in a 1:2 ratio.
-
Heat the reaction mixture to 80°C with stirring.
-
Maintain the reaction at 80°C for 20 minutes.
-
After 20 minutes, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 2-imino-3,4-dimethyl-2,3-dihydrothiazole.
Protocol 2: General Procedure for the Regioselective Synthesis of 2-(N-Arylamino)-5-acyl-4-methylthiazoles
This protocol is a general method based on the work of Aggarwal et al. for the solvent-free synthesis of the title compounds.[3]
Materials:
-
1,3-Diketone (e.g., 1-phenylbutane-1,3-dione)
-
N-Bromosuccinimide (NBS)
-
N-Substituted thiourea (e.g., N-phenylthiourea)
Procedure:
-
In a mortar, grind the 1,3-diketone (1 equivalent) and N-bromosuccinimide (1 equivalent) with a pestle for the time specified in the original literature to generate the α-bromo-1,3-diketone in situ.
-
Add the N-substituted thiourea (1 equivalent) to the mortar.
-
Continue to grind the mixture at room temperature for the specified reaction time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture and stir.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(N-arylamino)-5-acyl-4-methylthiazole.
Visualizations
Caption: Regioselectivity in Hantzsch Dihydrothiazole Synthesis.
Caption: Regioselectivity with Unsymmetrical Diketones.
Caption: Dihydrothiazole Synthesis via Aziridine Ring Opening.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. docta.ucm.es [docta.ucm.es]
- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 7. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives [mdpi.com]
Characterization of unexpected side products in thiazoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected side products in thiazoline reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Thiazoline and a Mixture of Products
Question: My reaction to synthesize a 2-thiazoline has resulted in a low yield of the desired product and the formation of multiple unexpected spots on my TLC plate. What are the possible side products and how can I identify them?
Answer:
Low yields in 2-thiazoline synthesis can often be attributed to the formation of several common side products. The most prevalent of these include isomeric 3-thiazolines, over-oxidized products like thiazoles, and various ring-opened byproducts such as disulfides and sulfonic acids. The formation of these is highly dependent on the reaction conditions and the stability of the intermediates.
Possible Side Products and Their Characterization:
| Side Product | Identification Methods | Key Spectroscopic Features |
| 3-Thiazoline | 1H NMR, 13C NMR, Mass Spectrometry | 1H NMR: Look for characteristic shifts of protons adjacent to the C=N bond, which will differ from the 2-thiazoline isomer. 13C NMR: The chemical shift of the C=N carbon will be distinct. |
| Thiazole | 1H NMR, 13C NMR, UV-Vis Spectroscopy, Mass Spectrometry | 1H NMR: Appearance of aromatic protons in the thiazole ring (typically 7-9 ppm). UV-Vis: Aromatic nature leads to a distinct UV absorbance profile compared to the non-aromatic thiazoline.[1] |
| N-Oxides, Sulfoxides, Sulfones | Mass Spectrometry, IR Spectroscopy | MS: Molecular ion peaks corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.). IR: Appearance of strong S=O stretching bands (approx. 1030-1070 cm⁻¹ for sulfoxides, 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ for sulfones). |
| Ring-Opened Disulfides | Mass Spectrometry, 1H NMR | MS: Molecular ion peak corresponding to the dimer of the aminoethanethiol precursor or related disulfide structures. 1H NMR: Absence of the characteristic thiazoline ring protons and appearance of signals corresponding to an open-chain structure. |
| Ring-Opened Sulfonic Acids | IR Spectroscopy, Mass Spectrometry | IR: Broad O-H stretch and characteristic S=O stretches of a sulfonic acid group. MS: Molecular ion peak corresponding to the hydrolyzed and oxidized product. |
| Diastereomers | Chiral HPLC, 1H NMR (with chiral shift reagents) | Chiral HPLC: Separation into two distinct peaks. 1H NMR: In the presence of a chiral shift reagent, corresponding protons in the two diastereomers will show separate signals. |
Experimental Workflow for Side Product Identification:
Caption: Workflow for the separation and identification of products from a thiazoline synthesis reaction.
Issue 2: Formation of an Unexpected Isomer - 3-Thiazoline Instead of 2-Thiazoline
Question: I am attempting a Hantzsch-type synthesis and spectroscopic analysis suggests I have formed a significant amount of a 3-thiazoline isomer. How is this possible and how can I favor the formation of the 2-thiazoline?
Answer:
The Hantzsch thiazole synthesis and related reactions can sometimes yield a mixture of 2- and 3-thiazoline isomers.[2] The regioselectivity of the cyclization step is influenced by the reaction conditions, particularly the pH.
Mechanism of Isomer Formation:
The key intermediate in the Hantzsch synthesis is a thiouronium salt formed from the reaction of the α-haloketone and the thiourea or thioamide. The subsequent intramolecular cyclization can proceed via two pathways, involving nucleophilic attack by either of the nitrogen atoms of the thiourea moiety onto the carbonyl carbon.
Caption: Competing pathways in Hantzsch synthesis leading to 2- and 3-thiazoline isomers.
Troubleshooting and Optimization:
-
pH Control: Acidic conditions have been shown to favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles (a tautomer of 3-aminothiazoline).[2] Running the reaction under neutral or slightly basic conditions may favor the desired 2-thiazoline product.
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the cyclization step.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to optimize for the desired product.
Frequently Asked Questions (FAQs)
Q1: My thiazoline product appears to be degrading upon storage or during purification. What could be the cause?
A1: Thiazolines can be susceptible to hydrolysis, especially under acidic conditions, leading to ring-opening.[3] They can also be oxidized, particularly if exposed to air and light for extended periods. It is advisable to store purified thiazolines under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and to use purified, degassed solvents for chromatography.
Q2: I am seeing evidence of thiazole formation in my reaction. How does this happen and can I prevent it?
A2: Thiazoles can be formed by the oxidation of the initially formed thiazoline.[4][5] This can sometimes occur in situ if oxidizing agents are present or if the reaction is exposed to air, especially at elevated temperatures. To minimize thiazole formation, ensure the reaction is run under an inert atmosphere and avoid excessive heating. If the desired product is the thiazoline, purification should be carried out promptly after the reaction is complete.
Q3: My reaction has produced a mixture of diastereomers. What are the best methods for their separation?
A3: The separation of diastereomers can often be achieved by standard column chromatography, as they have different physical properties.[6] If this is not effective, other techniques to consider are:
-
Fractional Crystallization: This can be an effective method if the diastereomers have different solubilities.
-
Preparative HPLC or SFC: High-performance liquid chromatography or supercritical fluid chromatography, often with chiral stationary phases, can provide excellent separation of diastereomers.[6]
-
Derivatization: Conversion of the diastereomeric mixture into a new set of diastereomers with more distinct physical properties can sometimes facilitate separation.
Q4: What is a reliable method for the synthesis of thiazolines from aminoethanethiols?
A4: A common and effective method is the condensation of a 2-aminoethanethiol with a carboxylic acid or its derivative (such as an ester or nitrile).[7][8] For example, the reaction of cysteamine with a nitrile is a well-established route to 2-substituted thiazolines.
Reaction Pathway for Thiazoline Synthesis from Cysteamine and Nitrile:
Caption: General pathway for the synthesis of 2-thiazolines from cysteamine and a nitrile.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-haloketone (1 equivalent) and the thioamide or thiourea (1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol).[9]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Spectroscopic Characterization of a 2-Substituted Thiazoline
-
¹H NMR: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Acquire a ¹H NMR spectrum. Look for the characteristic signals of the thiazoline ring protons, typically in the range of 3-5 ppm.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. Identify the signal for the C=N carbon, which typically appears in the range of 160-170 ppm.[11]
-
Mass Spectrometry: Obtain a mass spectrum (e.g., ESI, EI) to confirm the molecular weight of the product.[12][13]
-
IR Spectroscopy: Acquire an IR spectrum. A key feature is the C=N stretching vibration, which is typically observed in the region of 1600-1650 cm⁻¹.[13]
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiazoline - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of two primary methods for the synthesis of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, a key intermediate in various pharmaceutical applications.
The synthesis of the 2-thiazoline ring system is a fundamental transformation in organic chemistry, with numerous methods developed over the years. This analysis focuses on two common and adaptable strategies for the preparation of this compound: the direct condensation of a nitrile with cysteamine and the cyclization of an N-acyl-β-amino thiol.
Method 1: Condensation of Methoxyacetonitrile with Cysteamine
This approach represents a direct and atom-economical route to the desired 2-substituted thiazoline. The reaction proceeds via the nucleophilic attack of the thiol group of cysteamine on the nitrile carbon, followed by an intramolecular cyclization with the elimination of ammonia.
Method 2: Two-Step Synthesis via N-(2-mercaptoethyl)methoxyacetamide Cyclization
This method involves the initial acylation of cysteamine with methoxyacetyl chloride or a related activated carboxylic acid derivative to form the intermediate, N-(2-mercaptoethyl)methoxyacetamide. Subsequent acid-catalyzed cyclization and dehydration afford the target thiazoline.
Comparative Data
The following table summarizes the key quantitative parameters for the two synthesis methods. It is important to note that while direct experimental data for this compound is not extensively reported, the presented data is representative of these methods for similar 2-alkyl- and 2-alkoxyalkyl-substituted thiazolines based on available literature.[1][2]
| Parameter | Method 1: Nitrile Condensation | Method 2: Amide Cyclization |
| Starting Materials | Methoxyacetonitrile, Cysteamine Hydrochloride | Methoxyacetyl chloride, Cysteamine, Dehydrating agent (e.g., P₂O₅) |
| Typical Yield | 70-90%[1] | 60-80% (over two steps) |
| Reaction Time | 4-12 hours | 6-18 hours (total) |
| Number of Steps | 1 | 2 |
| Catalyst/Reagent | Base (e.g., NaHCO₃) or Metal-free conditions[1] | Acid catalyst (for cyclization) |
| Purity | Generally high, requires standard purification | May require purification of the intermediate amide |
Experimental Protocols
Method 1: Condensation of Methoxyacetonitrile with Cysteamine Hydrochloride
Materials:
-
Methoxyacetonitrile
-
Cysteamine hydrochloride
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cysteamine hydrochloride (1.0 eq) in methanol, sodium bicarbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Methoxyacetonitrile (1.2 eq) is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Two-Step Synthesis via N-(2-mercaptoethyl)methoxyacetamide Cyclization
Step 1: Synthesis of N-(2-mercaptoethyl)methoxyacetamide
Materials:
-
Cysteamine
-
Methoxyacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cysteamine (1.0 eq) and triethylamine (1.2 eq) are dissolved in dichloromethane and cooled to 0 °C in an ice bath.
-
Methoxyacetyl chloride (1.1 eq) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-(2-mercaptoethyl)methoxyacetamide, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
Materials:
-
N-(2-mercaptoethyl)methoxyacetamide
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-(2-mercaptoethyl)methoxyacetamide (1.0 eq) is dissolved in dry toluene.
-
Phosphorus pentoxide (1.5 eq) is added portion-wise to the solution.
-
The mixture is heated to reflux for 6 hours.
-
The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis Pathways and Logic
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Method 1: Direct condensation pathway.
Caption: Method 2: Two-step pathway via amide intermediate.
Conclusion
Both the direct condensation of methoxyacetonitrile with cysteamine and the two-step cyclization of N-(2-mercaptoethyl)methoxyacetamide are viable methods for the synthesis of this compound.
The nitrile condensation method offers the advantages of being a one-pot reaction with generally higher yields and shorter overall reaction times. This makes it a more efficient and cost-effective approach, particularly for larger-scale synthesis.
The choice of method will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific requirements for product purity. For general laboratory synthesis and process development, the nitrile condensation method appears to be the more advantageous route.
References
A Comparative Analysis of the Biological Activities of 4,5-Dihydro-1,3-Thiazoles and Thiazolidines
A comprehensive guide for researchers and drug development professionals on the divergent biological activities of two prominent sulfur- and nitrogen-containing heterocyclic scaffolds: 4,5-dihydro-1,3-thiazoles and thiazolidines. This report details their comparative efficacy in antimicrobial, anticancer, and antiviral applications, supported by quantitative data, experimental protocols, and mechanistic pathway visualizations.
Introduction
Heterocyclic compounds form the bedrock of a vast array of pharmacologically active agents. Among these, five-membered rings containing sulfur and nitrogen atoms have garnered significant attention for their therapeutic potential. This guide provides a detailed comparison of the biological activities of two closely related, yet distinct, heterocyclic systems: 4,5-dihydro-1,3-thiazoles and thiazolidines. While both scaffolds are prevalent in medicinal chemistry, their subtle structural differences give rise to a diverse range of biological activities and mechanisms of action. This report aims to provide a clear and objective comparison to aid researchers in the strategic design and development of novel therapeutic agents based on these versatile scaffolds.
Comparative Biological Activities
Antimicrobial Activity
Both 4,5-dihydro-1,3-thiazole and thiazolidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.
4,5-Dihydro-1,3-thiazoles have been shown to possess notable antibacterial properties. Certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism for some of these compounds involves the disruption of the bacterial cell wall, leading to cell lysis and death.
Thiazolidinones , a prominent class of thiazolidine derivatives, have been extensively studied for their antimicrobial effects. A key mechanism of action for some thiazolidinones is the inhibition of the bacterial enzyme MurB, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This targeted inhibition disrupts cell wall integrity and leads to bacterial death. Some thiazolidinone derivatives have shown remarkable potency, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various bacterial strains, including resistant ones.[3]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| 4,5-Dihydro-1,3-thiazole | (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | Bacillus subtilis | 7.81 | [4] |
| (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | Bacillus cereus | 15.62 | [4] | |
| (S)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrothiazole | Ralstonia solanacearum | 3.91 | [4] | |
| Thiazolidine | 5-Arylidene-thiazolidine-2,4-dione derivative | Gram-positive bacteria | 2 - 16 | [5] |
| 2,3-diaryl-thiazolidin-4-one derivative | S. Typhimurium | 0.008 - 0.06 | [3] | |
| Thiazolidinone derivative (TD-H2-A) | S. aureus | 6.3 - 25.0 | [6] |
Anticancer Activity
The anticancer potential of both 4,5-dihydro-1,3-thiazoles and thiazolidines has been a fertile area of research, with numerous derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines.
4,5-Dihydro-1,3-thiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of key regulatory proteins such as p53, Bax, and caspases. Some have also been investigated as inhibitors of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.
Thiazolidinediones (TZDs) , a subclass of thiazolidines, have well-documented anticancer properties that can be mediated through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent pathways.[7][8]
-
PPARγ-Dependent Pathway: Activation of PPARγ by TZDs can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[7]
-
PPARγ-Independent Pathways: TZDs can also exert anticancer effects by modulating various signaling pathways, including PI3K/Akt, NF-κB, and MAPK, and by inducing proteasomal degradation of key cell cycle and apoptosis-regulatory proteins.[3][8]
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4,5-Dihydro-1,3-thiazole | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 | [9] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 7.26 | [9] | |
| Thiazolidine | 5-benzylidene thiazolidine-2,4-dione derivative | NCI-H522 (Lung) | 1.36 | [10] |
| 5-benzylidene thiazolidine-2,4-dione derivative | MDA-MB-468 (Breast) | 1.11 | [10] | |
| Thiazolidine-2,4-dione derivative | MCF-7 (Breast) | 0.65 - 2.29 | [11] |
Antiviral Activity
Derivatives of both heterocyclic systems have also been explored for their potential to combat viral infections.
4,5-Dihydro-1,3-thiazole derivatives have been less extensively studied for their antiviral properties compared to thiazolidines. However, the broader class of thiazoles has shown activity against a range of viruses.
Thiazolidine derivatives have demonstrated promising antiviral activity. For instance, certain 2-aryl substituted thiazolidine-4-carboxylic acids have been found to be effective against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV).[12]
Table 3: Comparative Antiviral Activity (IC₅₀, µM)
| Compound Class | Derivative Example | Virus | IC₅₀ (µM) | Reference |
| 4,5-Dihydro-1,3-thiazole | N-acetyl 4,5-dihydropyrazole derivative (related thiazole precursor) | Vaccinia virus | 7 µg/mL | [13] |
| Thiazolidine | 2-aryl substituted thiazolidine-4-carboxylic acid | Avian Influenza Virus (AIV) H9N2 | 3.47 | [12] |
| 2-aryl substituted thiazolidine-4-carboxylic acid | Infectious Bronchitis Virus (IBV) | 4.10 | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are underpinned by their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
Thiazolidine Anticancer Signaling Pathways
Thiazolidinediones exert their anticancer effects through a complex interplay of PPARγ-dependent and -independent mechanisms.
Caption: Anticancer signaling pathways of thiazolidinediones.
Thiazolidine Antimicrobial Mechanism of Action
A primary mechanism for the antibacterial activity of certain thiazolidinones is the inhibition of MurB, an enzyme crucial for peptidoglycan synthesis in the bacterial cell wall.
Caption: Antimicrobial mechanism via MurB inhibition by thiazolidinones.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is quantified by determining the MIC using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
MTT Assay for Anticancer Activity
The cytotoxic effect of the compounds on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cell viability assay.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Caption: Workflow for the plaque reduction assay.
Conclusion
This guide highlights the significant and diverse biological activities of 4,5-dihydro-1,3-thiazoles and thiazolidines. While both classes of compounds exhibit promising antimicrobial, anticancer, and antiviral properties, their efficacy and mechanisms of action can differ substantially. Thiazolidinones, in particular, have well-defined molecular targets such as PPARγ in cancer and MurB in bacteria. The 4,5-dihydro-1,3-thiazole scaffold also presents a valuable platform for the development of novel therapeutic agents. The provided quantitative data and experimental protocols offer a foundation for researchers to further explore and exploit the therapeutic potential of these versatile heterocyclic systems. Future research should focus on direct comparative studies and the elucidation of the specific molecular targets of 4,5-dihydro-1,3-thiazole derivatives to facilitate rational drug design and optimization.1,3-thiazole derivatives to facilitate rational drug design and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis [frontiersin.org]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Methoxy and 2-Methylthio Substituted Dihydrothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-methoxy- and 2-methylthio-substituted dihydrothiazoles. Due to a lack of direct comparative studies in the published literature, this guide synthesizes information from related studies and fundamental principles of organic chemistry to offer a predictive overview of their chemical behavior.
Introduction
Dihydrothiazoles, also known as thiazolines, are pivotal five-membered heterocyclic scaffolds in medicinal chemistry and drug discovery. The substituent at the 2-position significantly influences the molecule's electronic properties and reactivity, thereby affecting its biological activity and potential as a therapeutic agent. This guide focuses on the comparative reactivity of two key analogues: 2-methoxy- and 2-methylthio-substituted dihydrothiazoles. Understanding their relative reactivity is crucial for designing synthetic routes and predicting their behavior in biological systems.
Theoretical Reactivity Comparison
The primary mode of reaction for these compounds often involves nucleophilic substitution at the 2-position, where the methoxy or methylthio group acts as a leaving group. The reactivity in such reactions is principally governed by two factors: the electrophilicity of the C2 carbon and the leaving group ability of the substituent.
Electronic Effects of the Substituents
Both methoxy (-OCH₃) and methylthio (-SCH₃) groups exert a combination of inductive and resonance effects.
-
Inductive Effect: Oxygen is more electronegative than sulfur, leading to a stronger electron-withdrawing inductive effect (-I) from the methoxy group compared to the methylthio group. This would, in isolation, make the C2 carbon more electrophilic in the 2-methoxy derivative.
-
Resonance Effect: Both oxygen and sulfur can donate a lone pair of electrons to the dihydrothiazole ring through resonance (+R effect). The +R effect of the methoxy group is generally considered to be stronger than that of the methylthio group. This electron donation can reduce the electrophilicity of the C2 carbon.
The overall electronic influence is a balance of these two effects. In many heterocyclic systems, the resonance effect of the methoxy group dominates, making it an overall electron-donating group, which can decrease the reactivity towards nucleophiles at the C2 position compared to what the inductive effect alone would suggest.[1]
Leaving Group Ability
A good leaving group is a weak base.[2] We can predict the relative leaving group ability of methoxide (CH₃O⁻) and methylthiolate (CH₃S⁻) by comparing the pKa of their conjugate acids, methanol (CH₃OH) and methanethiol (CH₃SH).
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |
| Methoxide (CH₃O⁻) | Methanol (CH₃OH) | ~15.5 | Stronger Base | Poorer Leaving Group |
| Methylthiolate (CH₃S⁻) | Methanethiol (CH₃SH) | ~10.4 | Weaker Base | Better Leaving Group |
Table 1: Predicted Leaving Group Ability.
As methanethiol is a stronger acid than methanol, its conjugate base, methylthiolate, is a weaker base than methoxide. Therefore, the methylthio group is predicted to be a better leaving group than the methoxy group.
Predicted Overall Reactivity
Considering both electronic effects and leaving group ability, it is predicted that 2-methylthio-substituted dihydrothiazoles will be more reactive towards nucleophilic substitution at the C2 position than their 2-methoxy counterparts . The superior leaving group ability of the methylthiolate is expected to be the dominant factor in determining the relative reactivity.
Experimental Data Summary
Experimental Protocols
The following is a general protocol for a competitive nucleophilic substitution reaction that could be employed to experimentally determine the relative reactivity of 2-methoxy- and 2-methylthio-dihydrothiazoles.
Objective: To compare the rate of nucleophilic substitution of a common nucleophile with 2-methoxy-4,5-dihydrothiazole and 2-methylthio-4,5-dihydrothiazole.
Materials:
-
2-methoxy-4,5-dihydrothiazole
-
Nucleophile (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Internal standard for GC-MS or HPLC analysis (e.g., dodecane)
-
Reaction vials
-
Heating block or oil bath
-
GC-MS or HPLC instrument
Procedure:
-
Prepare equimolar stock solutions of 2-methoxy-4,5-dihydrothiazole, 2-methylthio-4,5-dihydrothiazole, the chosen nucleophile, and the internal standard in the anhydrous solvent.
-
In separate reaction vials, combine the solution of the dihydrothiazole derivative, the nucleophile, and the internal standard.
-
Place the vials in a heating block set to a predetermined temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by diluting the aliquot with a suitable solvent (e.g., ethyl acetate) and washing with water.
-
Analyze the organic layer by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time for each reaction to determine the reaction rates.
-
The compound that is consumed faster is the more reactive species.
Visualizations
Figure 1: General experimental workflow for comparing the reactivity of 2-substituted dihydrothiazoles.
Figure 2: A generalized pathway for nucleophilic substitution at the 2-position of a dihydrothiazole.
Conclusion
Based on fundamental principles of organic chemistry, specifically leaving group ability, it is predicted that 2-methylthio-substituted dihydrothiazoles are more reactive towards nucleophilic substitution at the C2 position than 2-methoxy-substituted dihydrothiazoles . The weaker basicity of the methylthiolate anion makes it a superior leaving group compared to the methoxide anion. While direct experimental comparisons are lacking in the literature, this predictive analysis provides a strong rationale for guiding synthetic strategies and further experimental investigation into the reactivity of these important heterocyclic compounds. Researchers are encouraged to perform direct comparative studies to validate these predictions and provide valuable quantitative data for the field.
References
- 1. web.viu.ca [web.viu.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. 2-(Methylthio)-4,5-dihydrothiazole | TargetMol [targetmol.com]
Validation of the structure of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. For novel heterocyclic compounds such as 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, a multifaceted analytical approach is often required for unambiguous structural validation. While single-crystal X-ray crystallography remains the gold standard for absolute structure elucidation, its feasibility is contingent on the formation of high-quality crystals. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound, offering insights into the strengths and limitations of each technique.
The Gold Standard: X-ray Crystallography
X-ray crystallography provides direct and unequivocal evidence of a molecule's atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry. Although a crystal structure for this compound is not publicly available, the analysis of a related, more complex thiazole derivative, 2,4-diacetyl-5-bromothiazole, serves to illustrate the detailed structural information that can be obtained.[1][2]
Illustrative Crystallographic Data for a Thiazole Derivative
To demonstrate the power of this technique, the following table summarizes the crystallographic data for 2,4-diacetyl-5-bromothiazole.[1][2]
| Parameter | 2,4-diacetyl-5-bromothiazole |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.040(2) |
| b (Å) | 8.254(5) |
| c (Å) | 13.208(8) |
| α (°) | 96.191(17) |
| β (°) | 93.865(16) |
| γ (°) | 94.067(11) |
| Volume (ų) | 423.9(4) |
This data provides the precise dimensions of the unit cell in the crystal lattice.
Alternative and Complementary Analytical Techniques
In the absence of a crystal structure, a combination of spectroscopic methods is employed to deduce the molecular structure. These techniques provide complementary information that, when pieced together, can lead to a confident structural assignment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within a molecule can be determined.
2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
3. Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern, offering further clues to its structure.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Unambiguous structural determination | Requires a single, high-quality crystal |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Provides detailed structural information in solution | Does not provide absolute 3D structure directly |
| IR Spectroscopy | Presence of functional groups | Fast and simple technique | Provides limited information on the overall structure |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, small sample amount required | Does not provide information on atom connectivity |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of 2-substituted thiazolines involves the reaction of nitriles with cysteamine hydrochloride under basic, solvent-free conditions.
-
Procedure: A mixture of methoxyacetonitrile (1.0 eq) and cysteamine hydrochloride (1.1 eq) is treated with a base such as sodium methoxide (1.2 eq). The reaction mixture is stirred at room temperature for several hours. Upon completion, the product is isolated by extraction and purified by distillation or chromatography.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as a series of reflections.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and thermal parameters.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to determine the structure of the molecule.
IR Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet is prepared.
-
Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound.
Caption: Workflow for Structural Validation.
Caption: Comparison of Information from Analytical Techniques.
References
Spectroscopic Comparison: 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole and its Aromatic Analog, 2-(methoxymethyl)-1,3-thiazole
Abstract:
This guide provides a comparative analysis of the key spectroscopic features of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole and its aromatic counterpart, 2-(methoxymethyl)-1,3-thiazole. Due to a lack of available experimental spectra for these specific compounds, this comparison is based on predicted data and characteristic values derived from analogous structures. The guide is intended for researchers, scientists, and professionals in drug development to understand the expected spectroscopic differences arising from the dihydro and aromatic nature of the thiazole ring. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also provided to facilitate the analysis of these or similar compounds.
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous therapeutic agents. The saturation level of this heterocyclic system significantly influences its three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. This guide focuses on the spectroscopic distinctions between a dihydrothiazole derivative, this compound, and its aromatic analog, 2-(methoxymethyl)-1,3-thiazole.
The primary structural difference is the presence of a C4-C5 single bond in the dihydrothiazole, rendering it a flexible, non-aromatic ring, versus the C4=C5 double bond in the thiazole, which results in a planar, aromatic system. These structural variations are expected to manifest distinctively in their respective NMR, IR, and mass spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for the two compounds. It is important to note that these values are not from direct experimental measurement but are based on computational predictions and known data from similar chemical structures.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment | This compound (Predicted) | 2-(methoxymethyl)-1,3-thiazole (Predicted) | Justification for Predicted Differences |
| -CH₂- (methoxymethyl) | ~4.5 - 4.7 ppm (s) | ~4.8 - 5.0 ppm (s) | The electron-withdrawing effect of the aromatic thiazole ring deshields the adjacent methylene protons more than the dihydrothiazole ring. |
| -OCH₃ (methoxymethyl) | ~3.4 - 3.6 ppm (s) | ~3.5 - 3.7 ppm (s) | Minor difference expected, with slight deshielding in the aromatic analog. |
| H4 (-CH₂-) | ~4.1 - 4.3 ppm (t) | ~7.2 - 7.4 ppm (d) | In the dihydro form, these are aliphatic protons adjacent to sulfur. In the aromatic form, this is a proton on a C=C double bond within an aromatic ring, resulting in a significant downfield shift. |
| H5 (-CH₂-) | ~3.2 - 3.4 ppm (t) | ~7.7 - 7.9 ppm (d) | Similar to H4, these are aliphatic protons next to nitrogen in the dihydro form. In the aromatic thiazole, this is an aromatic proton, hence the large downfield shift. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment | This compound (Predicted) | 2-(methoxymethyl)-1,3-thiazole (Predicted) | Justification for Predicted Differences |
| C2 (-C=N-) | ~165 - 170 ppm | ~168 - 173 ppm | The imine carbon in the dihydrothiazole is slightly more shielded than the corresponding carbon in the fully delocalized aromatic ring. |
| -CH₂- (methoxymethyl) | ~70 - 75 ppm | ~65 - 70 ppm | The specific chemical environment dictates the shift, but both are in a typical range for an ether-linked methylene. |
| -OCH₃ (methoxymethyl) | ~55 - 60 ppm | ~58 - 63 ppm | Ether methyl carbons, with minor expected variation. |
| C4 | ~65 - 70 ppm | ~115 - 120 ppm | The aliphatic C4 in the dihydrothiazole is significantly more shielded than the sp²-hybridized, aromatic C4. |
| C5 | ~30 - 35 ppm | ~140 - 145 ppm | The aliphatic C5 is highly shielded compared to the sp²-hybridized C5 in the electron-deficient aromatic thiazole ring. |
Characteristic Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Characteristic) | 2-(methoxymethyl)-1,3-thiazole (Characteristic) | Vibrational Mode |
| C-H (Aliphatic) | 2850-3000 (m) | 2850-3000 (m) | C-H Stretch |
| C-H (Aromatic) | N/A | 3000-3100 (m) | =C-H Stretch |
| C=N | ~1630-1660 (m-s) | ~1550-1620 (m) | Imine/Aromatic Ring Stretch |
| C-O | ~1050-1150 (s) | ~1050-1150 (s) | Ether C-O Stretch |
| C=C | N/A | ~1400-1500 (m) | Aromatic Ring Stretch |
| C-S | ~600-800 (w-m) | ~600-800 (w-m) | C-S Stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI)-MS
| Ion | This compound (Predicted) | 2-(methoxymethyl)-1,3-thiazole (Predicted) | Fragment Identity |
| Molecular Ion [M]⁺• | 131.05 | 129.03 | [C₅H₉NOS]⁺• / [C₅H₇NOS]⁺• |
| [M - OCH₃]⁺ | 100.02 | 98.01 | Loss of methoxy radical |
| [M - CH₂OCH₃]⁺ | 86.02 | 84.00 | Loss of methoxymethyl radical |
| [C₂H₄S]⁺• | 60.01 | N/A | Fragmentation of the dihydrothiazole ring (retro-Diels-Alder type) |
Visualization of the Comparison Workflow
The logical flow for a spectroscopic comparison of the two compounds is outlined below. This process ensures a systematic evaluation of the structural differences based on the acquired spectral data.
Caption: Workflow for the spectroscopic comparison of the two thiazole derivatives.
Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[1]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a 30° or 45° pulse angle.[1]
-
Set the acquisition time to 2-4 seconds.[1]
-
A relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Use a 30° pulse angle and an acquisition time of 2-4 seconds for smaller molecules.[1]
-
Employ proton decoupling (e.g., inverse-gated decoupling for quantitative analysis) to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[2]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-650 cm⁻¹.[3]
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
For volatile compounds, a Gas Chromatography (GC-MS) system is typically used. A dilute solution of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.
-
Alternatively, for pure, thermally stable samples, a direct insertion probe can be used.
-
-
Ionization:
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Spectrum Generation:
-
The separated ions are detected, and their abundance is recorded.
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
-
The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to elucidate the structure.
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. chem.as.uky.edu [chem.as.uky.edu]
- 3. Fourier transform infrared spectroscopy [bio-protocol.org]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-Substituted Thiazolines
For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in the synthesis of 2-substituted thiazolines, supported by experimental data.
The synthesis of 2-substituted thiazolines, a core scaffold in many biologically active compounds and a valuable building block in organic chemistry, has been the subject of extensive research.[1][2] A variety of catalytic systems have been developed to improve reaction efficiency, yield, and stereoselectivity. This guide provides a head-to-head comparison of different catalysts, presenting quantitative data from various studies to aid in the selection of the most suitable catalytic system for your research needs.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in the synthesis of 2-substituted thiazolines and related structures. The data has been compiled from different research articles, and direct comparison should be made with consideration of the specific substrates and reaction conditions employed in each study.
Table 1: Metal-Based Catalysts
| Catalyst | Starting Materials | Product | Yield (%) | Time (h) | Temperature (°C) | Notes | Reference |
| Ru-complex/TBHP | Thiazolidines | 2-Substituted Thiazolines | 80-100 | - | Mild Conditions | Highly selective oxidation.[3][4] | |
| Pd, Ir, Cu complexes | Various (e.g., with 2-thiazoline ligands) | Catalytic products (e.g., in allylic substitution) | - | - | - | Used in asymmetric catalysis.[1][2][5] | |
| Molybdenum(VI) | S-unprotected cysteine dipeptide | Thiazolines | - | - | - | Catalyzes dehydrative cyclization.[6] | |
| ZnCl₂ | - | Chiral 2-thiazoline ligands | - | - | - | Used in the synthesis of chiral ligands.[7] | |
| Nanomagnetic Copper | - | 2-substituted imidazolines, oxazolines, and thiazolines | High | - | - | Easily recoverable and reusable catalyst.[5] |
Table 2: Organic Base Catalysts for Thiazolidine-2-thione Synthesis
| Catalyst (mol%) | Starting Materials | Product | Yield (%) | Time (h) | Temperature (°C) | Notes | Reference |
| DBU (30) | Propargylamine, CS₂ | Thiazolidine-2-thione | 91 | 24 | Room Temp | Byproduct (thiazolidine-2-one) formed.[8][9] | |
| DABCO (15) | Propargylamine, CS₂ | Thiazolidine-2-thione | 75 | 2 | Room Temp | Complete conversion, no byproduct.[8] | |
| DBN (30) | Propargylamine, CS₂ | Thiazolidine-2-thione | 61 | - | - | - | [8] |
| Triethylamine | Propargylamine, CS₂ | No Product | - | - | - | Unsuitable catalyst for this transformation.[8] |
Table 3: Metal-Free and Other Catalytic Systems
| Conditions | Starting Materials | Product | Yield (%) | Time (h) | Temperature (°C) | Notes | Reference |
| PIDA (oxidant) | N-allylthioamides | Thiazoline frameworks | High | - | Mild Conditions | Metal-free oxidative di-functionalization.[10] | |
| Microwave irradiation | Aminoethanethiol, Aryl ketonitriles | 2-Aryl-thiazolines | - | - | - | Solvent-free conditions.[3] | |
| Organic bases | 1,4-dithiane-2,5-diol, Cyanopyridine | Hydroxy-thiazoline substituted pyridine | up to 95 | - | - | Annulation reaction.[5] |
Experimental Protocols
General Procedure for Ru-catalyzed Oxidation of Thiazolidines[4]
To a solution of the corresponding thiazolidine in a suitable solvent, a catalytic amount of a Ruthenium complex and an oxidant, such as tert-butylhydroperoxide (TBHP), are added. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The product, a 2-substituted thiazoline, is then isolated and purified using standard techniques like column chromatography.
General Procedure for DABCO-catalyzed Synthesis of Thiazolidine-2-thiones[8][9]
A mixture of the propargylamine and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) is stirred in the absence of a solvent. Carbon disulfide is then added, and the reaction mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by an appropriate analytical method. The resulting thiazolidine-2-thione can be purified by crystallization or column chromatography.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism for the DABCO-catalyzed synthesis of thiazolidine-2-thiones and a general experimental workflow for catalyst screening.
Caption: Proposed mechanism for the DABCO-catalyzed synthesis of thiazolidine-2-thiones.[8][9]
Caption: A general experimental workflow for screening different catalysts.
Conclusion
The choice of catalyst for the synthesis of 2-substituted thiazolines is highly dependent on the specific substrate, desired product, and reaction conditions. Metal-based catalysts offer high selectivity, particularly in asymmetric synthesis, while organic base catalysts like DABCO provide an efficient and mild route for specific transformations such as the synthesis of thiazolidine-2-thiones. Metal-free oxidative methods are also emerging as a powerful and environmentally friendly alternative. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic systems available for this important class of heterocyclic compounds. Further optimization of reaction conditions for a specific application is always recommended.
References
- 1. 2-Thiazolines: an update on synthetic methods and catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Thiazolines: an update on synthetic methods and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 2-(Methoxymethyl)-4,5-dihydro-1,3-thiazole Derivatives: A Review of Available Data
Despite a comprehensive review of available scientific literature, specific cross-reactivity studies for 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole based compounds could not be identified. Publicly accessible databases and research articles do not currently contain detailed experimental data on the off-target profiles or comparative analysis of this specific chemical series against other alternatives. The information presented herein is based on the broader class of thiazole and thiazoline derivatives and aims to provide a foundational understanding of their general pharmacological characteristics and the methodologies commonly employed to assess their selectivity.
The 1,3-thiazole ring is a core component in numerous biologically active compounds, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The dihydro- variant, the 4,5-dihydro-1,3-thiazole or thiazoline ring, is also a key pharmacophore in various developmental drugs and natural products. The introduction of a methoxymethyl group at the 2-position is anticipated to modulate the physicochemical properties of the parent scaffold, potentially influencing its biological activity and selectivity.
General Biological Activities of Thiazole and Thiazoline Derivatives
Thiazole-based compounds have been investigated for a multitude of therapeutic applications. They are known to interact with a variety of biological targets. For instance, some thiazole derivatives act as inhibitors of enzymes such as kinases, while others can modulate the activity of G-protein coupled receptors (GPCRs). The diverse biological activities reported for this class of compounds underscore the importance of thorough cross-reactivity profiling during drug development to ensure target selectivity and minimize off-target effects.
Methodologies for Assessing Cross-Reactivity
To evaluate the selectivity of a compound and identify potential off-target interactions, a tiered screening approach is typically employed. This involves a series of in vitro assays that assess the compound's binding to or modulation of a panel of known biological targets.
Initial Broad Panel Screening
A common starting point is to screen the compound of interest against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins BioPrint® panel or similar offerings from companies like CEREP provide a comprehensive assessment of a compound's activity at hundreds of potential off-targets. This initial screen helps to identify any significant interactions that warrant further investigation.
Kinase Profiling
Given that many small molecule drugs target protein kinases, it is standard practice to perform kinase selectivity profiling. This involves testing the compound against a large panel of kinases to determine its inhibitory activity (typically as IC50 values) against each. This data is crucial for identifying potential off-target kinase inhibition that could lead to unintended biological effects.
GPCR Binding Assays
For compounds that may interact with GPCRs, a panel of radioligand binding assays is often used. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor, providing an indication of binding affinity.
Experimental Workflow for Cross-Reactivity Screening
The general workflow for assessing the cross-reactivity of a novel compound series, such as this compound derivatives, would follow a structured progression from broad, high-throughput screening to more focused, in-depth characterization of any identified off-target activities.
Potential Signaling Pathways
Without specific data for this compound compounds, any discussion of signaling pathways remains speculative. However, based on the known targets of other thiazole derivatives, potential off-target interactions could involve pathways regulated by various kinases or GPCRs. For example, unintended inhibition of kinases involved in cell growth and proliferation, such as receptor tyrosine kinases, could lead to anti-proliferative effects. Similarly, interaction with GPCRs could modulate a wide range of physiological processes.
Conclusion
While the this compound scaffold represents an interesting area for chemical exploration, a critical gap in the publicly available data exists regarding its cross-reactivity profile. To advance the understanding of this compound class and its therapeutic potential, comprehensive in vitro profiling against a broad range of biological targets is essential. Such studies would provide the necessary data to build a clear picture of their selectivity, guide further optimization efforts, and ultimately ensure a more favorable safety profile for any potential drug candidates. Researchers and drug development professionals are encouraged to conduct and publish such studies to enrich the collective knowledge base for this chemical series.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the safe disposal of 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole, a sulfur- and nitrogen-containing heterocyclic compound. Adherence to these procedures will minimize risks and ensure compliance with environmental regulations.
Hazard Assessment and Data Presentation
Table 1: Hazard Profile of Related Thiazole Compounds
| Hazard Category | Thiazole (CAS 288-47-1) | 2-Acetylthiazole (CAS 24295-03-2) |
| Physical State | Liquid | Liquid |
| Flammability | Flammable liquid and vapor.[1][2] | Combustible liquid.[4] |
| Toxicity | May be harmful if swallowed or inhaled. Causes skin and eye irritation.[2] | May be harmful if swallowed.[4] |
| Environmental Hazard | No specific data available. Assumed to be harmful to aquatic life. | Do not allow to enter sewers or surface water.[4] |
| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides.[2] | Strong oxidizing agents. |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection : A lab coat or chemical-resistant apron.
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations, which are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials, gloves), must be classified as hazardous chemical waste.
-
Segregate this waste from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes.[6] Store acids and bases separately, and keep this waste away from cyanides or sulfides.[6]
2. Waste Collection and Containerization:
-
Collect liquid waste in a dedicated, leak-proof, and clearly labeled container. The container should be compatible with the chemical; do not use metal containers for acidic or basic waste.[5]
-
Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, clearly labeled, puncture-resistant container.
-
Ensure all waste containers are securely capped when not in use to prevent the release of vapors.[6]
-
Do not fill containers to more than 90% of their capacity to allow for expansion.[5]
3. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[7]
-
The label must also include the full chemical name: "this compound" and a clear description of the waste contents.[7]
-
Indicate the primary hazards (e.g., Flammable, Toxic) using appropriate pictograms or warning labels.[7]
4. Storage:
-
Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6][7]
-
The SAA should be a secondary containment system to prevent spills from reaching drains.
-
Flammable liquid waste should be stored in an approved flammable storage cabinet.[1]
5. Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Control Ignition Sources : If the compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[1]
-
Ventilate : Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain the Spill : For small liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[2]
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's EHS office.
Experimental Workflow and Decision Making
The following diagrams illustrate the logical flow for the proper disposal of this compound.
Caption: Workflow for the routine disposal of this compound.
Caption: Decision-making process for responding to a spill of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. gaiaca.com [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole
FOR IMMEDIATE USE
This guide provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-(methoxymethyl)-4,5-dihydro-1,3-thiazole. The following protocols are designed to ensure a safe laboratory environment and proper disposal of chemical waste, fostering a culture of safety and responsibility in your research endeavors.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against chemical exposure.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles.[2][3] |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact. Regularly inspect gloves for tears or punctures. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of vapors or aerosols. |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to maintaining a safe laboratory environment. The following step-by-step protocols should be strictly followed.
Experimental Workflow for Safe Handling:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.[3]
-
Assemble all necessary materials and equipment before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact with the chemical.
-
Keep containers of the compound tightly closed when not in use to prevent the release of vapors.[2][4]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage container is clearly labeled with the chemical name and any relevant hazard warnings.
-
-
Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[2]
-
If the chemical comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Protocol:
-
Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.
-
-
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste disposal service.[2] Do not pour chemical waste down the drain.
-
Diagram of the Safe Handling Workflow
The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting.
References
- 1. 139130-53-3 CAS MSDS (Thiazole, 2-(methoxymethyl)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. synerzine.com [synerzine.com]
- 5. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
